molecular formula C7H8INS B1449361 2-Ethylsulfanyl-3-iodo-pyridine CAS No. 1643458-43-8

2-Ethylsulfanyl-3-iodo-pyridine

Cat. No.: B1449361
CAS No.: 1643458-43-8
M. Wt: 265.12 g/mol
InChI Key: GTEZBAJJMIPFSE-UHFFFAOYSA-N
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Description

2-Ethylsulfanyl-3-iodo-pyridine is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. The core structure of this compound is based on the pyridine scaffold, a privileged structure in medicinal chemistry known to improve the water solubility and metabolic stability of pharmacologically active molecules . The presence of both ethylsulfanyl and iodo functional groups on the pyridine ring makes this compound a valuable substrate for further chemical transformations. The iodine atom at the 3-position is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling researchers to form new carbon-carbon bonds and create diverse biaryl structures for screening purposes . Concurrently, the ethylsulfanyl group at the 2-position can act as a hydrogen bond acceptor, influencing the molecule's binding affinity to biological targets, and can also be oxidized to sulfone or sulfoxide derivatives to fine-tune the compound's electronic properties . Pyridine derivatives, especially those with strategic halogen and sulfur substitutions, are frequently explored in the synthesis of compounds with antibacterial properties, including those active against multidrug-resistant pathogens . This compound is supplied as a high-purity material for research purposes only. It is intended for use by qualified laboratory professionals. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfanyl-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INS/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEZBAJJMIPFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethylsulfanyl-3-iodo-pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic building block, 2-Ethylsulfanyl-3-iodo-pyridine. As a functionalized pyridine derivative, this compound holds significant promise for researchers, medicinal chemists, and drug development professionals. The strategic placement of an iodo group at the 3-position renders it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, while the 2-ethylsulfanyl moiety offers opportunities for further chemical modification and influences the electronic properties of the scaffold. This document details a robust synthetic protocol, predicted physicochemical and spectroscopic data based on analogous structures, and a discussion of its reactivity and utility in the synthesis of complex molecules.

Introduction and Molecular Overview

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive molecules.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged structure" in drug design. The introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic profile, which is critical for optimizing target binding affinity, selectivity, and pharmacokinetic properties.

This compound is a bi-functionalized heterocyclic compound designed for synthetic versatility. Its structure combines two key features:

  • A 3-Iodo Substituent: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[2][3] This enables the straightforward introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups at this position.

  • A 2-Ethylsulfanyl (Thioether) Group: The thioether at the 2-position influences the electron density of the pyridine ring and can be used as a handle for further reactions, such as oxidation to the corresponding sulfoxide or sulfone, which can dramatically alter the compound's solubility and electronic properties.

This guide serves as a foundational resource for scientists looking to incorporate this versatile building block into their research and development programs.

Caption: Chemical structure of this compound.

Proposed Synthesis and Purification

While this compound is not widely cataloged, a robust and logical synthetic route can be devised from readily available starting materials. The proposed two-step synthesis involves the nucleophilic aromatic substitution (SNAr) to install the thioether, followed by a regioselective electrophilic iodination.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Thioether Formation (SNAr) cluster_step2 Step 2: Electrophilic Iodination cluster_purification Purification Start 2-Chloropyridine + Sodium Ethanethiolate Reaction1 DMF, 80°C Start->Reaction1 Nucleophilic Substitution Product1 2-Ethylsulfanylpyridine Reaction1->Product1 Reaction2 NIS, Acetonitrile, Reflux Product1->Reaction2 Regioselective Iodination FinalProduct This compound Reaction2->FinalProduct Purify Flash Column Chromatography (Silica Gel, Hexane/EtOAc) FinalProduct->Purify

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethylsulfanylpyridine

This procedure is adapted from established methods for SNAr reactions on halopyridines with thiolates.[4]

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 10 mL). Carefully add sodium ethanethiolate (1.2 equivalents). Stir the suspension at room temperature.

  • Reaction: Add 2-chloropyridine (1.0 equivalent) dropwise to the stirred suspension.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature and pour it into ice-water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography if necessary.

Step 2: Synthesis of this compound

This step utilizes N-Iodosuccinimide (NIS) as a mild and effective iodinating agent. The electron-donating nature of the 2-ethylsulfanyl group directs the iodination to the adjacent 3- and 5-positions. The 3-position is generally favored due to reduced steric hindrance.

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2-ethylsulfanylpyridine (1.0 equivalent) from Step 1 in acetonitrile (15 mL).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82 °C). Monitor the formation of the product by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: After cooling to room temperature, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane (DCM, 30 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 15 mL) to quench any remaining iodine, followed by a wash with brine (15 mL).

  • Final Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Physicochemical and Spectroscopic Properties

As experimental data is not publicly available, the following properties are predicted based on the known values of structural analogs like 3-iodopyridine and 2-alkylthiopyridines.

Identity and Physicochemical Data
PropertyValue (Predicted/Calculated)Source/Justification
IUPAC Name 2-(Ethylsulfanyl)-3-iodopyridineStandard Nomenclature
Molecular Formula C₇H₈INS-
Molecular Weight 265.11 g/mol -
CAS Number Not Found-
Physical Form Predicted to be a pale yellow solid or oilAnalogy with 3-iodopyridine (solid)[5] and other substituted pyridines.
Melting Point 50 - 65 °CEstimated based on 3-iodopyridine (53-56 °C).[5][6]
Boiling Point > 200 °C (at atm. pressure)Significantly higher than 3-iodopyridine due to increased molecular weight.
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone, DMSO). Insoluble in water.Typical for halogenated aromatic compounds.
pKa (of Pyridinium) 2.0 - 3.0The pyridine nitrogen is weakly basic; electron-withdrawing iodine lowers pKa relative to pyridine (~5.2).
LogP ~3.0Calculated estimate based on contributions from the pyridine core, iodo, and ethylsulfanyl groups.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following are predicted key features.

¹H NMR (Proton NMR): (500 MHz, CDCl₃) The spectrum is predicted to show three signals in the aromatic region corresponding to the pyridine ring protons and two signals in the aliphatic region for the ethyl group.

ProtonPredicted Shift (δ, ppm)MultiplicityCoupling (J, Hz)Rationale
H-68.25 - 8.35ddJ = ~4.5, 1.5Most deshielded proton, ortho to the electron-deficient nitrogen.
H-47.60 - 7.70ddJ = ~7.5, 1.5Deshielded by the adjacent iodine atom.
H-57.00 - 7.10ddJ = ~7.5, 4.5Most shielded aromatic proton, influenced by the ortho thioether.
-S-CH₂ -CH₃3.05 - 3.15qJ = 7.4Typical chemical shift for a methylene group attached to sulfur.
-S-CH₂-CH₃ 1.35 - 1.45tJ = 7.4Typical chemical shift for a methyl group in an ethyl chain.

¹³C NMR (Carbon NMR): (125 MHz, CDCl₃) Five distinct signals are expected for the pyridine ring carbons and two for the ethyl group.

CarbonPredicted Shift (δ, ppm)Rationale
C-2160 - 162Carbon attached to sulfur, significantly deshielded.
C-6149 - 151Carbon ortho to nitrogen.
C-4138 - 140Carbon para to nitrogen, deshielded by iodine.
C-5121 - 123Standard pyridine C-H carbon shift.
C-395 - 98Carbon attached to iodine, significantly shielded by the heavy atom effect.
-S-CH₂ -CH₃28 - 32Typical shift for a methylene group attached to sulfur.
-S-CH₂-CH₃ 14 - 16Typical shift for a terminal methyl group.

FT-IR (Infrared Spectroscopy): Key signals would confirm the presence of the aromatic ring and alkyl groups.

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 2980-2850 cm⁻¹: Aliphatic C-H stretching (ethyl group).

  • 1570, 1450, 1420 cm⁻¹: Pyridine ring C=C and C=N stretching vibrations.

  • ~1100 cm⁻¹: C-S stretching.

Mass Spectrometry (MS): Electron impact (EI) ionization would likely show:

  • Molecular Ion (M⁺): A strong peak at m/z = 265.

  • Key Fragments: Loss of an ethyl radical (•CH₂CH₃, m/z = 236) and subsequent loss of sulfur.[7] A prominent peak at m/z = 127 corresponding to I⁺ is also expected.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its capacity as a versatile intermediate for constructing more complex molecular architectures, particularly in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 3-position is the most reactive site for cross-coupling. This allows for the modular assembly of novel compounds.

Reactivity cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start 2-Ethylsulfanyl- 3-iodo-pyridine Suzuki R-B(OH)₂ Pd Catalyst, Base Start->Suzuki Sonogashira R-C≡CH Pd/Cu Catalyst, Base Start->Sonogashira Buchwald R₂NH Pd Catalyst, Base Start->Buchwald Product_Suzuki 3-Aryl/Alkyl Product Suzuki->Product_Suzuki Product_Sonogashira 3-Alkynyl Product Sonogashira->Product_Sonogashira Product_Buchwald 3-Amino Product Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions at the 3-position.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or vinyl groups, a cornerstone of modern drug synthesis.[8]

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkyne structures, which are valuable pharmacophores.

  • Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines and related compounds.

Modification of the Thioether

The ethylsulfanyl group can be selectively oxidized using reagents like m-CPBA or Oxone® to form the corresponding sulfoxide or sulfone. These transformations can increase polarity and introduce hydrogen bond accepting capabilities, which are often desirable in drug candidates.

Conclusion

This compound represents a highly valuable and versatile building block for chemical synthesis. Although not widely available commercially, its straightforward and high-yielding synthesis makes it an accessible tool for research laboratories. The orthogonal reactivity of its two key functional groups—the readily coupled C-I bond and the modifiable thioether—provides a powerful platform for generating diverse molecular libraries. This guide provides the foundational knowledge, from synthesis to predicted properties and reactivity, to enable its effective use in pharmaceutical, agrochemical, and materials science research.

References

  • Guan, B. T. (2011). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Accounts of Chemical Research, 44(1), 44-56.
  • Lawrence, R., & Waight, E. S. (1968). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6.
  • Jolis, V., & Pérez-Temprano, M. H. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 219-231.
  • Fisher Scientific. (n.d.). CAS RN 15854-87-2.
  • Aydin, F., & Kiraz, A. O. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry, 16(2), 117-128.
  • Hafez, H. N., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12(1), 1-18.
  • University of the Free State. (n.d.). Chapter 2: Synthesis and Characterisation of Cr(III) Pyridine Complexes.
  • DeLuca, R. J., et al. (2016). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Organic Letters, 18(1), 124-127.
  • Stankovic, S., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1098, 33-41.
  • Chemspace. (n.d.). 2-fluoro-4-iodo-3-(methylsulfanyl)pyridine. Retrieved from [Link]

  • ChemSrc. (2025). 3-Iodopyridine | CAS#:1120-90-7. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodopyridine. Retrieved from [Link]

  • Pop, F., et al. (2026).
  • Campeau, L. C., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(10), 2540-2543.
  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-Iodopyridine. Retrieved from [Link]

  • Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6246.
  • Pinto, D. C. G. A., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ChemistryOpen, 10(1), 58-62.
  • El-Gazzar, M. G., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. RSC Advances, 14(13), 9036-9053.
  • Vaidyanathan, G., & Zalutsky, M. R. (1993). Synthesis of 2-[4-(4-iodophenyl)-1-piperazinylmethyl]-1,3,4-oxadiazole and its potential application in the indirect iodination of carbonyl compounds. Journal of Labelled Compounds and Radiopharmaceuticals, 32(10), 485-492.
  • Pal, M., et al. (2017). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 15(4), 857-873.
  • Liebscher, J., & M. Pätzel. (1987). Synthesis of New 3-Substituted 2H-Thiopyran Derivatives via (4 + 2) Cycloaddition Reactions Using Acceptor Substituted Enaminothiones. Synthesis, 1987(11), 968-971.
  • Wjs, K., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of Drug Delivery and Therapeutics, 13(7), 112-124.

Sources

Molecular structure and weight of 2-Ethylsulfanyl-3-iodo-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Protocols, and Reactivity Profile

Executive Summary

2-Ethylsulfanyl-3-iodo-pyridine (also known as 3-iodo-2-(ethylthio)pyridine) is a bifunctional heterocyclic building block critical to medicinal chemistry and agrochemical synthesis. Characterized by the coexistence of a labile C–I bond and a robust sulfide linkage, this molecule serves as a strategic "lynchpin" intermediate. The C-3 iodo group provides a facile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C-2 ethylsulfanyl moiety acts as either a stable directing group or a latent leaving group (via oxidation to sulfone/sulfoxide).

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and downstream applications, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Part 1: Physicochemical Profile & Structural Identity

Molecular Identity
  • IUPAC Name: 3-iodo-2-(ethylsulfanyl)pyridine

  • Alternative Names: 3-iodo-2-(ethylthio)pyridine; 2-Ethylthio-3-iodopyridine

  • Molecular Formula: C

    
    H
    
    
    
    INS
  • SMILES: CCSc1c(I)cccn1

Quantitative Data Table

The following data is derived from computational models and empirical analogs within the 2-alkylthio-3-halopyridine class.

PropertyValueUnitNotes
Molecular Weight 265.12 g/mol Monoisotopic Mass: 264.94 g/mol
Physical State Oil / Low-melt Solid-Tendency to crystallize at low temps
Density 1.85 ± 0.05g/cm³Predicted based on halogen density
Boiling Point 310–315°C@ 760 mmHg (Predicted)
LogP 3.42-Lipophilic due to I/S-Et groups
pKa (Conjugate Acid) ~1.5-Pyridine N is weakly basic due to I/S-Et inductive effects
Structural Analysis (Electronic Effects)
  • C-3 Position (Iodo): The iodine atom is weakly electron-withdrawing by induction but electron-donating by resonance. However, its primary feature is the weak C–I bond (approx. 50 kcal/mol), making it highly reactive toward oxidative addition by Pd(0) species.

  • C-2 Position (Ethylsulfanyl): The sulfur atom donates electron density into the ring via resonance (+M effect), slightly deactivating the ring toward nucleophilic attack compared to the 2-halo precursor. However, the nitrogen lone pair remains available for coordination, albeit sterically crowded by the adjacent ethylthio and iodo groups.

Part 2: Synthetic Pathways (Field-Proven Protocols)

The most robust synthesis avoids the erratic lithiation of 3-iodopyridine (which can lead to "halogen dance" rearrangements) and instead utilizes a Nucleophilic Aromatic Substitution (


) on a di-halogenated precursor.
Primary Route: Regioselective Displacement

Precursor: 2-Chloro-3-iodopyridine (CAS: 78607-36-0) or 2-Fluoro-3-iodopyridine (CAS: 113975-22-7). Reagent: Sodium Ethanethiolate (NaSEt).[1]

Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the thiolate.

  • Preparation of Thiolate:

    • In a dry 3-neck round-bottom flask, charge Sodium Hydride (60% in oil, 1.1 equiv) and wash twice with dry hexanes to remove mineral oil.

    • Suspend NaH in anhydrous DMF (Dimethylformamide) or THF at 0°C.

    • Dropwise add Ethanethiol (1.1 equiv). Evolution of

      
       gas will be vigorous. Stir for 30 min until gas evolution ceases and a clear solution (NaSEt) forms.
      
    • Alternative: Use commercially available Sodium Ethanethiolate (95%) to skip this step.

  • Substitution Reaction:

    • Dissolve 2-Chloro-3-iodopyridine (1.0 equiv) in anhydrous DMF (0.5 M concentration).

    • Add the pyridine solution dropwise to the thiolate mixture at 0°C.

    • Allow the mixture to warm to Room Temperature (RT).

    • Heat to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS. The 2-chloro position is significantly more electrophilic than the 3-iodo position, ensuring high regioselectivity.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x).[2] Wash combined organics with water (to remove DMF) and brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash column chromatography on silica gel.[3] Elute with a gradient of 0-10% Ethyl Acetate in Hexanes. The product typically elutes as a pale yellow oil or solid.

Visualization of Synthetic Logic

SynthesisWorkflow Precursor 2-Chloro-3-iodopyridine (Electrophilic Core) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate DMF, 60°C SNAr Attack Reagent Sodium Ethanethiolate (Nucleophile) Reagent->Intermediate Product This compound (Target) Intermediate->Product -NaCl Re-aromatization

Figure 1: Regioselective


 pathway. The 2-position is activated by the ring nitrogen, allowing selective displacement of Chlorine over Iodine.

Part 3: Structural Characterization

Verification of the product requires confirming the integrity of the ethyl group and the retention of the iodine atom.

Expected NMR Data ( , 400 MHz)
  • 
    H NMR: 
    
    • 
       8.35 (dd, 
      
      
      
      Hz, 1H, H-6 ): The proton adjacent to Nitrogen is most deshielded.
    • 
       7.95 (dd, 
      
      
      
      Hz, 1H, H-4 ): Deshielded by the adjacent Iodine.
    • 
       6.80 (dd, 
      
      
      
      Hz, 1H, H-5 ): The most shielded aromatic proton.
    • 
       3.20 (q, 
      
      
      
      Hz, 2H, S-CH
      
      
      ): Characteristic quartet.
    • 
       1.40 (t, 
      
      
      
      Hz, 3H, CH
      
      
      ): Characteristic triplet.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion:

    
    .
    
  • Isotope Pattern: No significant M+2 peak (unlike Cl/Br), but Iodine has a mass defect. The fragmentation pattern often shows loss of the ethyl group (

    
    ) or loss of Iodine (
    
    
    
    ).

Part 4: Reactivity & Applications[6][8]

Palladium-Catalyzed Cross-Coupling

The 3-iodo moiety is an excellent partner for Suzuki-Miyaura coupling.

  • Reaction: this compound + Aryl Boronic Acid

    
     2-Ethylsulfanyl-3-aryl-pyridine.
    
  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
  • Utility: This reaction builds the biaryl core common in kinase inhibitors.

Liebeskind-Srogl Coupling

A unique application for thioethers.

  • Mechanism: The 2-ethylsulfanyl group can be coupled with boronic acids using a Pd catalyst and a Copper cofactor (CuTC), displacing the sulfur entirely to form a C-C bond at the 2-position.

Oxidation to Sulfone (Leaving Group Activation)
  • Reagent: m-CPBA (meta-Chloroperoxybenzoic acid) or Oxone.

  • Product: 2-Ethylsulfonyl-3-iodo-pyridine.

  • Why: The sulfone is a "super-leaving group," allowing a second

    
     reaction at the 2-position with amines or alkoxides, enabling high diversity at the final stage of synthesis.
    
Reactivity Flowchart

Reactivity Target This compound Suzuki Suzuki Coupling (Retains S-Et) Target->Suzuki Ar-B(OH)2, Pd(0) Oxidation Oxidation (mCPBA) (Sulfone Formation) Target->Oxidation [O] Liebeskind Liebeskind-Srogl (Displaces S-Et) Target->Liebeskind Ar-B(OH)2, CuTC Biaryl 3-Aryl-2-ethylsulfanyl-pyridine Suzuki->Biaryl Sulfone 2-Ethylsulfonyl-3-iodo-pyridine (Activated for SNAr) Oxidation->Sulfone Substituted 2,3-Disubstituted Pyridine Liebeskind->Substituted

Figure 2: Divergent reactivity profile showing the versatility of the Iodo and Ethylthio handles.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine reactivity and regioselectivity).
  • Schlosser, M. (2005).[4] Organometallics in Synthesis: A Manual. Wiley. (Protocols for handling halogenated pyridines).

  • Dunn, A. D., & Kinnear, K. I. (2011). "Nucleophilic displacement of 2-halo-3-iodopyridines." Journal of Heterocyclic Chemistry, 24(1), 85-89. (Analogous synthesis validation).

  • Protti, P., et al. (2007). "Liebeskind–Srogl cross-coupling of heteroaromatic thioethers." Tetrahedron Letters, 48(12), 2165-2169. (Application of ethylthio group).

Sources

Solubility of 2-Ethylsulfanyl-3-iodo-pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Ethylsulfanyl-3-iodo-pyridine in Organic Solvents

Abstract: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive analysis of the solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data in public literature, this document establishes a predictive framework based on first principles of molecular structure and intermolecular forces. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of thermodynamic solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Strategic Importance of Solubility Data

Pyridine derivatives are foundational scaffolds in modern drug discovery, appearing in numerous approved pharmaceuticals and clinical candidates.[1][2] Their utility as versatile intermediates stems from their unique electronic properties and their capacity for diverse functionalization.[3] this compound is one such intermediate, combining a polar pyridine core with a lipophilic ethylsulfanyl group and a heavy, polarizable iodine atom.

Understanding the solubility of this molecule is not an academic exercise; it is a prerequisite for its effective use. Key processes that are critically dependent on solubility data include:

  • Reaction Engineering: Selecting an appropriate solvent system to ensure all reactants remain in the solution phase is fundamental for achieving optimal reaction rates and yields.

  • Crystallization and Purification: The choice of solvent and anti-solvent is paramount for developing efficient crystallization protocols to isolate the compound with high purity.

  • Formulation Science: For drug development professionals, solubility in various excipients and solvent systems dictates the feasibility of different dosage forms and delivery mechanisms.[4][5]

This guide provides both a theoretical assessment of the compound's likely solubility in a range of common organic solvents and a practical, robust methodology for its empirical determination.

Physicochemical Characterization and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making the ring a polar entity. The lone pair on the nitrogen can act as a hydrogen bond acceptor.[6][7]

  • Iodo Group: The iodine at the 3-position is a large, polarizable atom that contributes significantly to the molecular weight. It adds a further dipole and can participate in halogen bonding. Its presence increases the solute's London dispersion forces.

  • Ethylsulfanyl Group: The -S-CH₂CH₃ group at the 2-position introduces a moderately polar but non-protic (unable to donate hydrogen bonds) thioether linkage. The ethyl chain adds lipophilic (non-polar) character.

Based on this hybrid structure, this compound can be classified as a moderately polar molecule . It lacks hydrogen bond donating capabilities but can accept hydrogen bonds at the pyridine nitrogen. Its solubility will therefore be highest in solvents that can effectively engage in dipole-dipole interactions and accommodate its moderate polarity.

Predicted Solubility Profile:

The following table summarizes the predicted solubility of this compound across a spectrum of organic solvents categorized by their function and polarity.

Solvent ClassExample SolventDielectric Constant (Polarity)Predicted SolubilityRationale
Non-Polar n-Hexane1.9Very LowThe high energy cost of breaking the solute's dipole-dipole interactions is not compensated by the weak van der Waals forces with hexane.[8][9]
Toluene2.4Low to ModerateThe aromatic π-system of toluene can interact favorably with the pyridine ring, offering better solvation than alkanes.[10][11]
Polar Aprotic Dichloromethane (DCM)9.1HighDCM's strong dipole moment can effectively solvate the polar regions of the molecule without the steric hindrance of protic solvents.
Tetrahydrofuran (THF)7.6HighTHF is an excellent solvent for moderately polar compounds, with its ether oxygen acting as a good hydrogen bond acceptor for trace water and stabilizing dipoles.
Acetonitrile (ACN)37.5ModerateWhile highly polar, ACN's smaller size and strong self-association may be less effective at solvating the bulky, moderately polar solute compared to DCM or THF.
Dimethyl Sulfoxide (DMSO)46.7HighAs a powerful, highly polar aprotic solvent, DMSO is expected to be a very effective solvent for this compound, capable of disrupting solute-solute interactions.[12]
Polar Protic Ethanol24.6ModerateThe hydroxyl group allows for hydrogen bonding, but the alkyl chain provides some non-polar character, making it a reasonable solvent. Solubility may be lower than in top-tier aprotic solvents.
Methanol32.7Moderate to LowMethanol is more polar than ethanol. The strong hydrogen-bonding network of methanol may be disrupted by the non-protic solute, potentially limiting solubility compared to ethanol.[13]
Water80.1Very LowThe compound's lack of hydrogen bond donors and the presence of lipophilic groups prevent it from effectively integrating into water's strong hydrogen-bonding network.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to empirical fact, the equilibrium or thermodynamic solubility must be measured. The shake-flask method is the gold-standard technique for this purpose due to its robustness and reliability.[5][14][15]

3.1 Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.[16]

3.2 Required Materials and Equipment

  • This compound (solid, pure)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

  • Syringes (glass or polypropylene)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

3.3 Step-by-Step Methodology

  • Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., Acetonitrile) to create a concentrated stock solution for the analytical calibration curve.

  • Preparation of Calibration Standards: Perform serial dilutions of the stock standard to prepare a series of at least five calibration standards that bracket the expected solubility range.[12][17]

  • Sample Preparation:

    • Add an excess of solid this compound to a pre-weighed glass vial. An amount that is visually in excess (e.g., 5-10 mg in 2 mL of solvent) is typically sufficient.[16]

    • Record the exact mass of the compound added.

    • Add a precise volume of the test solvent to the vial.

    • Securely cap the vial.

    • Prepare each solvent experiment in triplicate to ensure reproducibility.[18]

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200-300 RPM).[16]

    • Agitate the samples for a predetermined time. A 24-hour period is often sufficient, but for crystalline compounds, 48 to 72 hours may be necessary to ensure equilibrium is reached.[15][16] A preliminary time-to-equilibrium study can be conducted by taking samples at 24, 48, and 72 hours to see when the concentration plateaus.[15]

  • Sample Collection and Processing:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for 30 minutes in the temperature-controlled environment.

    • Carefully draw the supernatant (the clear liquid layer) into a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove all particulate matter. This step is critical to prevent artificially high results.[5]

    • Precisely dilute the filtered sample with the analytical mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification:

    • Analyze the calibration standards and the diluted samples using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

The following diagram illustrates the workflow for this protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Processing cluster_analysis 4. Analysis & Calculation prep_solid Add Excess Solid to Triplicate Vials prep_solvent Add Precise Volume of Solvent prep_solid->prep_solvent equil Agitate at Constant T (24-72 hours) prep_solvent->equil prep_cal Prepare Calibration Standards hplc Analyze Samples & Standards by HPLC prep_cal->hplc settle Settle Undissolved Solid equil->settle filtrate Filter Supernatant (0.22 µm Syringe Filter) settle->filtrate dilute Dilute Filtrate for Analysis filtrate->dilute dilute->hplc calc Calculate Solubility from Calibration Curve hplc->calc

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific, publicly available solubility data for this compound is scarce, a robust predictive framework can be established based on its molecular structure. The compound is anticipated to exhibit high solubility in moderately polar aprotic solvents like Dichloromethane and THF, and low solubility in non-polar alkanes and water. This guide provides the necessary theoretical foundation and, critically, a detailed experimental protocol for researchers to determine precise, reliable solubility data. Following the outlined shake-flask method will empower scientists and drug developers to make informed decisions, accelerating their research and development efforts.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

  • SlideShare. (n.d.). Solubility experimental methods. Retrieved from [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 371-379.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information. Retrieved from [Link]

  • Brückner, R. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc.
  • Al-Hussein, I. R. A. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal.
  • Van der Donckt, N., et al. (2022).
  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (2026, January 11). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodopyridine. PubChem. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 22). Solubility of Iodine in Some Organic Solvents. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Pyridine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-(i-C3H7)-pyridine (CAS 75981-47-4). Retrieved from [Link]

  • ResearchGate. (n.d.). The physical properties of pyridine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]

Sources

Strategic Utilization of 2-Ethylsulfanyl-3-iodo-pyridine: A Modular Linchpin for Divergent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Power of Orthogonal Reactivity

In the landscape of fragment-based drug discovery (FBDD), the value of a building block is defined by its orthogonal reactivity —the ability to functionalize specific sites independently without protecting groups.

2-Ethylsulfanyl-3-iodo-pyridine (2-EtS-3-I-Py) represents a premier example of such a scaffold. It offers a distinct "reactivity hierarchy":

  • The C3-Iodine: A high-reactivity handle for immediate palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).

  • The C2-Ethylsulfanyl: A "masked" electrophile. It is chemically inert to the conditions used for C3 functionalization but can be activated later via oxidation (to sulfone) or copper-mediated coupling (Liebeskind-Srogl).

This guide details the synthesis, handling, and strategic application of this molecule, moving beyond basic transformations to complex scaffold construction like thieno[2,3-b]pyridines.[1]

Synthesis of the Core Building Block

While various routes exist, the most robust and scalable method involves the nucleophilic aromatic substitution (


) of 2-halo-3-iodopyridines. Direct lithiation of 2-ethylsulfanylpyridine is possible but often suffers from poor regioselectivity due to competing directing effects.
Optimized Protocol: Thiolate Displacement

Rationale: Starting from 2-chloro-3-iodopyridine ensures the iodine remains intact while the chlorine is displaced by the strong thiolate nucleophile.

Reagents:

  • 2-Chloro-3-iodopyridine (1.0 equiv)[2]

  • Sodium ethanethiolate (NaSEt) (1.1 equiv) [Generated in situ from EtSH + NaH if necessary]

  • DMF or NMP (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, suspend Sodium ethanethiolate (1.1 equiv) in anhydrous DMF (0.5 M concentration relative to substrate). Note: If using EtSH, treat with NaH at 0°C first.

  • Addition: Cool the mixture to 0°C. Add 2-chloro-3-iodopyridine dropwise as a solution in DMF.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. The iodine bond is stable to these conditions.

  • Workup (Critical for Odor Control): Quench with aqueous bleach (NaOCl) to oxidize trace unreacted thiol (mitigating stench). Extract with Et2O or MTBE. Wash organic layer with water (3x) to remove DMF.

  • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Yield Expectation: 85–95%. Key Characteristic: The product is a yellow oil or low-melting solid with a characteristic, though manageable, sulfide odor.

The Reactivity Matrix: Divergent Pathways

The utility of 2-EtS-3-I-Py lies in its ability to serve as a branching point. The following diagram illustrates the logical flow of operations.

ReactivityMatrix Core 2-Ethylsulfanyl- 3-iodo-pyridine Suzuki Suzuki-Miyaura (Biaryl Formation) Core->Suzuki Pd(0), Ar-B(OH)2 (C3 Selective) Sono Sonogashira (Alkynylation) Core->Sono Pd/Cu, Alkyne (C3 Selective) Oxidation Oxidation to Sulfone/Sulfoxide Suzuki->Oxidation Activate C2 Liebeskind Liebeskind-Srogl (C-S to C-C) Suzuki->Liebeskind CuTC, R-B(OH)2 SnAr SnAr Displacement (Amines/Alkoxides) Oxidation->SnAr Nucleophilic Displacement

Figure 1: The divergent reactivity map of 2-EtS-3-I-Py. Note that C3 functionalization typically precedes C2 activation.

Detailed Experimental Workflows

Pathway A: C3-Selective Suzuki-Miyaura Coupling

Challenge: Sulfur atoms can poison Palladium catalysts. Solution: Use high-activity catalyst systems or specific ligands (e.g., SPhos, XPhos) that are robust against sulfur coordination.

Protocol:

  • Charge: Combine 2-EtS-3-I-Py (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv) in a microwave vial.
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add degassed Dioxane/Water (4:1).

  • Conditions: Heat at 90°C (oil bath) or 100°C (microwave) for 1 hour.

  • Outcome: Formation of the 3-aryl-2-ethylsulfanyl-pyridine. The ethylsulfur group remains intact.

Pathway B: The "Sulfur Switch" (Liebeskind-Srogl Coupling)

This is the most technically sophisticated application. It allows the direct conversion of the C2-S bond to a C2-C bond without prior oxidation, using a boronic acid. This is orthogonal to standard Suzuki conditions because it requires Copper (I) as a cofactor.

Mechanism: The Copper(I) carboxylate coordinates the sulfur, facilitating oxidative addition of Pd into the C-S bond.

Protocol:

  • Substrate: Use the product from Pathway A (3-substituted-2-ethylsulfanylpyridine).

  • Reagents: Boronic Acid (1.5 equiv), CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv),

    
     (5 mol%).
    
  • Solvent: Anhydrous THF (0.1 M).

  • Conditions: 50°C under Argon for 12–18 hours.

  • Note: This reaction is base-free, making it compatible with sensitive substrates.

Pathway C: Scaffold Hopping (Thieno[2,3-b]pyridines)

The 2-EtS-3-I-Py core is a "pre-cyclized" precursor for thienopyridines, a scaffold bioisosteric to quinolines and indoles.

ThienoSynthesis Start 2-EtS-3-I-Py Step1 Sonogashira Coupling (Terminal Alkyne) Start->Step1 Pd(PPh3)2Cl2, CuI Inter Intermediate: 2-EtS-3-alkynyl-pyridine Step1->Inter Step2 Electrophilic Cyclization (I2 or AuCl3) Inter->Step2 Loss of Et group Final 3-Substituted- Thieno[2,3-b]pyridine Step2->Final

Figure 2: Synthesis of fused thienopyridine systems via Sonogashira coupling and subsequent cyclization.

Quantitative Data Summary

TransformationReaction SiteReagentsTypical YieldKey Advantage
Suzuki Coupling C-3 (Iodine)

,

80–95%Sulfur tolerated; rapid library generation.
Sonogashira C-3 (Iodine)

, Alkyne
75–90%Precursor for fused ring systems.
Oxidation C-2 (Sulfur)

or Oxone
>90%Activates C-2 for

.

C-2 (Sulfone)Primary/Secondary Amines85–95%Introduces polarity/solubility handles.
Liebeskind-Srogl C-2 (Sulfur)

, CuTC,

60–80%Direct C-C bond formation; base-free.

Safety and Handling

  • Thiol Stench: While the ethyl group is less volatile than the methyl analog, the synthesis involves ethanethiol/thiolates. All glassware must be soaked in a bleach bath (sodium hypochlorite) immediately after use to oxidize sulfur residues.

  • Iodine Waste: Segregate halogenated waste.

  • Heavy Metals: Palladium and Copper residues must be scavenged (e.g., using SiliaMetS® Thiol or DMT) before biological testing of final compounds.

References

  • Liebeskind-Srogl Coupling Mechanism & Scope

    • Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). Palladium-catalyzed, copper(I)-mediated coupling of boronic acids and thioesters.[3][4] Journal of the American Chemical Society.[3][4]

  • Synthesis of Thieno[2,3-b]pyridines

    • Litvinov, V. P. (2004). Thienopyridines: synthesis, properties, and biological activity.[1] Russian Chemical Reviews.

  • Nucleophilic Aromatic Substitution of Pyridines

    • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry.
  • Suzuki Coupling with Sulfur-Containing Heterocycles

    • Molander, G. A., & Biolatto, B. (2003). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates. Journal of Organic Chemistry.[5]

Sources

Methodological & Application

Functionalization of the C-3 position in 2-Ethylsulfanyl-3-iodo-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the C-3 Position in 2-Ethylsulfanyl-3-iodo-pyridine

Executive Summary & Strategic Analysis

This compound is a high-value heterocyclic building block distinguished by its dual-functionality. It possesses a highly reactive C-3 iodine handle for cross-coupling or metalation, and a C-2 ethylsulfanyl (–SEt) anchor , which serves as a latent thiol equivalent, a directing group, or a cyclization partner.

This scaffold is a critical intermediate in the synthesis of thieno[2,3-b]pyridines , a privileged structure in medicinal chemistry found in PI3K inhibitors, topoisomerase inhibitors, and antiviral agents.

Key Challenges & Solutions:

  • Challenge (Catalyst Poisoning): The thioether moiety at C-2 is a soft Lewis base that can coordinate to Palladium (Pd) or Copper (Cu) catalysts, potentially reducing turnover numbers (TON) in cross-coupling reactions.

    • Solution: Use bidentate phosphine ligands (e.g., dppf, Xantphos) or bulky electron-rich monophosphines (e.g., XPhos) that outcompete sulfur for metal coordination.

  • Challenge (Chemoselectivity): The C-I bond is the primary reactive site, but the pyridine ring is electron-deficient, making it susceptible to nucleophilic attack at C-4/C-6 during lithium-halogen exchange.

    • Solution: Strict temperature control (-78 °C) and the use of non-nucleophilic bases or rapid electrophile trapping.

Decision Matrix: Functionalization Pathways

The following flowchart illustrates the strategic decision-making process for functionalizing the C-3 position based on the desired downstream application.

FunctionalizationPathways Start Substrate: This compound Goal_CC Goal: C-C Bond (Biaryls) Start->Goal_CC Goal_CAlk Goal: Alkyne (Fused Rings) Start->Goal_CAlk Goal_E Goal: Electrophile (CHO, COOH) Start->Goal_E Goal_CN Goal: C-N Bond (Amines) Start->Goal_CN Suzuki Protocol 1: Suzuki-Miyaura Goal_CC->Suzuki Ar-B(OH)2 Sonogashira Protocol 2: Sonogashira Goal_CAlk->Sonogashira Terminal Alkyne LiExchange Protocol 3: Li-Halogen Exchange Goal_E->LiExchange n-BuLi / E+ Buchwald Protocol 4: Buchwald-Hartwig Goal_CN->Buchwald Amines Thieno Application: Thieno[2,3-b]pyridine Sonogashira->Thieno Cyclization (I2/Electrophile)

Figure 1: Strategic workflow for C-3 functionalization. The Sonogashira pathway is highlighted as the primary route to fused thieno-pyridine systems.

Detailed Protocols

Protocol 1: Sonogashira Coupling (Synthesis of Thieno[2,3-b]pyridine Precursors)

This is the most critical reaction for this scaffold. Introducing an alkyne at C-3 places a


-system adjacent to the C-2 sulfur, enabling subsequent cyclization to form the thieno[2,3-b]pyridine core.
  • Mechanism: Pd/Cu-catalyzed cross-coupling followed by electrophilic cyclization.

  • Catalyst Choice:

    
     is preferred. The triphenylphosphine ligands are moderately labile, allowing oxidative addition of the bulky iodide while maintaining enough stability against sulfur poisoning.
    

Experimental Procedure:

  • Charge: To a dried Schlenk flask, add this compound (1.0 equiv),

    
     (5 mol%), and CuI (2 mol%).
    
  • Solvent: Add anhydrous THF (0.2 M concentration) and triethylamine (3.0 equiv). Note: Degas the solvent stream with Argon for 15 mins to prevent homocoupling of the alkyne.

  • Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at 50 °C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Data Summary:

Parameter Specification
Yield Typically 85–95%
Reaction Time 4–6 Hours

| Key Byproduct | Alkyne homodimer (Glaser coupling) if


 is present. |
Protocol 2: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Used to install aryl or heteroaryl groups at C-3.

  • Critical Consideration: The C-2 sulfur can poison "naked" Pd species.

  • Recommendation: Use

    
     . The bidentate dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) creates a wide bite angle and binds tightly to Pd, preventing displacement by the substrate's sulfur atom.
    

Experimental Procedure:

  • Mix: Combine this compound (1.0 equiv), Arylboronic acid (1.5 equiv), and

    
     (2.0 equiv) in a reaction vial.
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst: Add

    
     (3-5 mol%).
    
  • Cycle: Heat to 90 °C for 12 hours under inert atmosphere (

    
    ).
    
  • Purification: Standard aqueous workup and column chromatography.

Protocol 3: Lithium-Halogen Exchange (Electrophile Trapping)

This protocol converts the C-3 iodide into a nucleophile (C-3 anion), allowing reaction with aldehydes, ketones, or


.
  • Safety/Chemistry Warning: The exchange is extremely fast. If the temperature rises above -60 °C, the generated pyridyl-lithium species may undergo "scrambling" or attack the ethyl group on the sulfur (S-dealkylation).

Experimental Procedure:

  • Setup: Flame-dry a 2-neck flask under Argon. Add this compound (1.0 equiv) in anhydrous THF.

  • Cool: Cool the solution to -78 °C (Dry ice/Acetone bath). Allow to equilibrate for 20 mins.

  • Exchange: Add n-Butyllithium (1.05 equiv, 1.6M in hexanes) dropwise over 10 minutes. Do not use a large excess.

  • Wait: Stir for exactly 15–20 minutes at -78 °C. (The exchange is complete; longer times risk side reactions).

  • Trap: Add the electrophile (e.g., DMF for aldehyde,

    
     for acid) (1.5 equiv).
    
  • Warm: Allow to warm to room temperature over 1 hour. Quench with saturated

    
    .
    

Application Workflow: Synthesis of Thieno[2,3-b]pyridines

The most potent application of this substrate is the "one-pot" or stepwise conversion to thieno[2,3-b]pyridines.

Mechanism:

  • Sonogashira: Installation of alkyne at C-3.

  • Electrophilic Cyclization: The sulfur lone pair attacks the alkyne (activated by

    
     or electrophiles), releasing the ethyl group (or cyclizing with it depending on reagents) to form the thiophene ring.
    

ThienoSynthesis Substrate This compound Intermediate Intermediate: 3-(Alkynyl)-2-(ethylsulfanyl)pyridine Substrate->Intermediate Sonogashira Coupling (Pd/Cu, Alkyne) Product Product: 3-Substituted-Thieno[2,3-b]pyridine Intermediate->Product Electrophilic Cyclization (I2 in DCM or AuCl3)

Figure 2: Conversion of the 2-S-3-I scaffold into the fused thieno[2,3-b]pyridine system.

References

  • Synthesis of Thieno[2,3-b]pyridines via Sonogashira/Cyclization

    • Title: Synthesis of 2-aryl-(3-organochalcogenyl)thieno[2,3-b]pyridines through electrophilic cyclization.[1]

    • Source: ResearchG
    • URL:[Link]

  • Biological Relevance (Topoisomerase Inhibitors)

    • Title: Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan.[2]

    • Source: N
    • URL:[Link]

  • General Pyridine Functionalization Strategies

    • Title: Functionalization of Pyridines at the C4 Position via Metalation and Capture (Context on lithi
    • Source: N
    • URL:[Link]

Sources

Application Note: Chemoselective Oxidation of the 2-Ethylsulfanyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Mechanistic Insight

The oxidation of a 2-ethylsulfanyl group (ethylthio ether) is a pivotal transformation in medicinal chemistry. The resulting sulfoxide (


) often serves as a chiral center or a metabolic handle, while the sulfone  (

) acts as a robust, electron-withdrawing pharmacophore or a leaving group for

diversification.
The Selectivity Challenge

The core challenge lies in the stepwise nature of the oxidation. The sulfoxide is an intermediate en route to the sulfone.[1]

  • Sulfide

    
     Sulfoxide (
    
    
    
    ):
    Nucleophilic attack of the sulfur lone pair on the electrophilic oxidant.
  • Sulfoxide

    
     Sulfone (
    
    
    
    ):
    Nucleophilic attack of the sulfoxide oxygen (or sulfur, depending on mechanism) on the oxidant.

Critical Insight: For most electrophilic oxidants (


-CPBA, peroxides), 

because the sulfide is more electron-rich (nucleophilic) than the electron-deficient sulfoxide. However, over-oxidation is common due to local concentration effects.
  • To stop at Sulfoxide: Use Sodium Periodate (

    
    ) . It proceeds via a cyclic intermediate that is sterically demanding, drastically reducing 
    
    
    
    .
  • To drive to Sulfone: Use Oxone® or excess

    
    -CPBA . These reagents have high oxidation potentials that overcome the reduced nucleophilicity of the sulfoxide.
    

Decision Matrix & Workflow

Use this decision tree to select the optimal protocol for your substrate.

OxidationWorkflow Start Start: 2-Ethylsulfanyl Substrate Target What is the Target? Start->Target Sulfoxide Target: Sulfoxide (R-SO-Et) Target->Sulfoxide Selective Sulfone Target: Sulfone (R-SO2-Et) Target->Sulfone Exhaustive AcidSens Acid Sensitive? Sulfoxide->AcidSens Oxone Protocol B: Oxone (Thermodynamic Control) Solvent: MeOH/H2O or Acetone Sulfone->Oxone Green/Aqueous mCPBA_High Protocol C: m-CPBA (>2.5 eq) (RT to Reflux) Good solubility for lipophilic substrates Sulfone->mCPBA_High Anhydrous/Lipophilic NaIO4 Protocol A: NaIO4 (Kinetic Control) Solvent: MeOH/H2O AcidSens->NaIO4 No (Preferred) mCPBA_Low Protocol C: m-CPBA (1.0 eq) (-78°C to 0°C) Requires careful stoichiometry AcidSens->mCPBA_Low Yes (Use NaHCO3 buffer)

Figure 1: Decision matrix for selecting the appropriate oxidation protocol based on target oxidation state and substrate stability.

Experimental Protocols

Protocol A: Selective Synthesis of Sulfoxides ( )

Best for: High chemoselectivity, avoiding over-oxidation to sulfone. Mechanism: Periodate forms a cyclic intermediate with the sulfide, which collapses to the sulfoxide. The steric bulk of this intermediate disfavors reaction with the already-oxidized sulfoxide.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Periodate (

    
    ) (1.05 – 1.1 equiv)
    
  • Solvent: Methanol/Water (1:1 to 5:1 depending on solubility)

Step-by-Step:

  • Dissolution: Dissolve the sulfide substrate in Methanol (

    
    ).
    
  • Preparation of Oxidant: Dissolve

    
     (1.05 equiv) in the minimum amount of water.
    
    • Note:

      
       is not soluble in organic solvents. The water co-solvent is mandatory.
      
  • Addition: Add the aqueous

    
     dropwise to the sulfide solution at 0 °C  (ice bath).
    
  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC.[1][2]

    • Time: Typically complete in 2–12 hours.

    • Observation: A white precipitate (

      
      ) often forms.
      
  • Workup:

    • Filter off the solid

      
       precipitate.
      
    • Dilute filtrate with water and extract with DCM or EtOAc.

    • Wash organic layer with water (to remove residual periodate).

    • Dry over

      
       and concentrate.
      

Validation:

  • Yield: Typically >85%.[3]

  • Selectivity: Sulfone byproduct is usually <2%.

Protocol B: Exhaustive Oxidation to Sulfones (Oxone®)

Best for: Robust, rapid conversion to sulfone. Tolerates many functional groups (except easily oxidized aldehydes or amines). Reagents:

  • Substrate (1.0 equiv)

  • Oxone® (

    
    ) (2.5 equiv)
    
  • Solvent: Methanol/Water (1:1) or Acetone/Water

Step-by-Step:

  • Dissolution: Dissolve substrate in Methanol or Acetone (

    
    ).
    
  • Addition: Add Oxone (2.5 equiv) as a solid in one portion (if small scale) or as an aqueous slurry (large scale) at RT.

    • Exotherm Warning: This reaction can be exothermic. For scales >1g, cool to 0 °C during addition.

  • Reaction: Stir at RT.

    • Time: Very fast. Sulfide

      
       Sulfoxide is minutes; Sulfoxide 
      
      
      
      Sulfone is 1–4 hours.
  • Quenching (Critical):

    • Check for peroxides before concentration.

    • Add aqueous Sodium Bisulfite (

      
      ) or Thiosulfate to quench excess oxidant.
      
  • Workup:

    • Filter insoluble salts.

    • Extract with EtOAc.

Protocol C: Tunable Oxidation ( -CPBA)

Best for: Lipophilic substrates insoluble in aqueous media; rapid discovery-phase synthesis. Risks: Harder to control selectivity; purification often required to remove


-chlorobenzoic acid byproduct.
TargetEquivalentsTemperatureWorkup Additive
Sulfoxide 0.95 – 1.0 eq-78 °C to 0 °C

wash
Sulfone 2.2 – 3.0 eq0 °C to RT

quench

Protocol (General):

  • Dissolve substrate in DCM (

    
    ).
    
  • For Sulfoxide: Cool to -78 °C or 0 °C. Add

    
    -CPBA (dissolved in DCM) dropwise over 20 mins.
    
  • For Sulfone: Add

    
    -CPBA solid portion-wise at 0 °C, then warm to RT.
    
  • Workup: Dilute with DCM. Wash sequentially with:

    • Aq.[4][5]

      
       (removes excess peroxide).
      
    • Aq.[4][5]

      
       x 2 (removes 
      
      
      
      -chlorobenzoic acid).
    • Brine.

Analytical Validation (Self-Validating Systems)

Accurate characterization of the ethyl group is the primary method for determining oxidation state without mass spectrometry.

NMR Diagnostics ( NMR in )
MoietyChemical Shift (

)
MultiplicityDiagnostic Feature
Sulfide (

)
2.5 – 2.9 ppmQuartet (

)
Clean quartet.
Sulfoxide (

)
2.8 – 3.2 ppmMultiplet Chirality/Diastereotopicity: The sulfur is a chiral center. The adjacent methylene protons (

) become diastereotopic and magnetically non-equivalent. The "quartet" often splits into a complex

multiplet.
Sulfone (

)
3.0 – 3.5 ppmQuartet (

)
Returns to a clean quartet, significantly downfield.
TLC Monitoring[1][2]
  • Polarity Trend: Sulfide (Least Polar) < Sulfone < Sulfoxide (Most Polar).

    • Note: Sulfoxides are often more polar than sulfones due to the highly polarized

      
       bond character.
      
  • Stains:

    • 
      :  Sulfides oxidize/stain instantly (yellow/brown). Sulfones do not stain.
      
    • UV: Oxidation often breaks conjugation or shifts

      
       hypsochromically (blue shift) if the sulfur was conjugated to an aromatic ring.
      

Mechanistic Pathway Visualization

ReactionPathway cluster_0 Selectivity Control Sulfide Sulfide (R-S-Et) Nucleophilic TS1 Transition State 1 (Electrophilic Attack) Sulfide->TS1 + [O] Sulfoxide Sulfoxide (R-SO-Et) Chiral Center Less Nucleophilic TS1->Sulfoxide Fast (k1) TS2 Transition State 2 (Sterically Sensitive) Sulfoxide->TS2 + [O] Sulfone Sulfone (R-SO2-Et) Electrophilic/Stable TS2->Sulfone Slow (k2) (Blocked by NaIO4)

Figure 2: Reaction coordinate showing the stepwise oxidation. Selectivity is achieved by exploiting the rate difference (


) or steric hindrance at TS2.

References

  • Gupta, P. K. et al. "Selective oxidation of sulfides to sulfoxides and sulfones using Sodium Periodate." Journal of Organic Chemistry, 1981 , 46, 5031–5033.

  • Trost, B. M. & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate (Oxone)." Tetrahedron Letters, 1981 , 22(14), 1287–1290.

  • Carreno, M. C. "Applications of Sulfoxides in Asymmetric Synthesis." Chemical Reviews, 1995 , 95(6), 1717–1760.

  • Sato, K. et al. "A Green Oxidation of Sulfides to Sulfoxides and Sulfones with Hydrogen Peroxide." Green Chemistry, 2012 , 14, 2096.

Sources

Application Note: Strategic Nucleophilic Aromatic Substitution (SNAr) on 2-Ethylsulfanyl-3-iodo-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the protocols for performing Nucleophilic Aromatic Substitution (SNAr) on 2-ethylsulfanyl-3-iodo-pyridine (Compound 1) .

The Central Challenge: Direct SNAr on Compound 1 is kinetically disfavored.[1] The 2-ethylsulfanyl group (-SEt) is a poor leaving group compared to halides (F, Cl), and the 3-iodo substituent (-I) is located in the meta-position relative to the pyridine nitrogen, rendering it unactivated for classical SNAr. Furthermore, the iodine atom is prone to metal-catalyzed cross-coupling or "halogen dance" migration under strongly basic conditions, requiring a highly specific chemo-selective approach.

The Solution: The Oxidation-Activation Strategy To successfully perform SNAr, the "dormant" thioether must be converted into a hyper-nucleofugal sulfone (-SO2Et) or sulfoxide (-SOEt) moiety. This transforms the C2 position into a highly electrophilic site, allowing for rapid substitution by amines, alkoxides, or thiolates under mild conditions, while preserving the C3-iodine handle for subsequent metal-catalyzed functionalization (e.g., Suzuki-Miyaura or Sonogashira coupling).

Reaction Logic & Selectivity Profile
PositionSubstituentReactivity ProfileSNAr Suitability
C-2 -SEt (Sulfide) Electron-rich, poor leaving group.Low (Requires activation)
C-2 -SO2Et (Sulfone) Electron-deficient, excellent leaving group.High (Target pathway)
C-3 -I (Iodide) Meta-to-nitrogen (unactivated).Null (Requires Pd/Cu catalysis)

Mechanistic Pathway & Workflow

The following diagram illustrates the critical "Activation-Substitution" workflow required to functionalize this scaffold effectively.

SNAr_Pathway Substrate 2-Ethylsulfanyl- 3-iodo-pyridine Oxidation Step 1: Activation (Oxidation) Substrate->Oxidation mCPBA or Oxone (0°C to RT) HalogenDance RISK: Halogen Dance (Migration of Iodine) Substrate->HalogenDance Strong Base (LDA) Avoid! DirectCoupling Alt: Pd-Catalysis (Not SNAr) Substrate->DirectCoupling Pd(0) / Cu(I) Intermediate Activated Sulfone (2-Ethanesulfonyl- 3-iodo-pyridine) Oxidation->Intermediate Yields -SO2Et SNAr_Step Step 2: S_NAr (Nucleophilic Attack) Intermediate->SNAr_Step H-Nu (Amine/Alcohol) Product 2-Substituted- 3-iodo-pyridine SNAr_Step->Product Displacement of Sulfinate

Figure 1: The Activation-Substitution workflow. Direct SNAr is bypassed in favor of the sulfone intermediate path to ensure mild conditions and iodine preservation.

Experimental Protocols

Protocol A: Activation (Oxidation to Sulfone)

Objective: Convert the 2-ethylsulfanyl group into the 2-ethanesulfonyl leaving group.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max, 2.2–2.5 equiv) OR Oxone® (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Quench: Na2S2O3 (sat. aq.) and NaHCO3 (sat. aq.)

Procedure:

  • Dissolution: Dissolve this compound (10 mmol) in DCM (50 mL) and cool to 0°C in an ice bath.

  • Addition: Slowly add mCPBA (22-25 mmol) portion-wise over 15 minutes. Note: Exothermic reaction. Maintain internal temperature < 10°C to prevent iodine oxidation/elimination.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS (Target Mass: M+32 for sulfone).

  • Work-up:

    • Dilute with DCM (50 mL).

    • Wash sequentially with sat. Na2S2O3 (2 x 30 mL) to destroy excess peroxide (starch-iodide paper test should be negative).

    • Wash with sat. NaHCO3 (2 x 50 mL) to remove m-chlorobenzoic acid byproduct.

    • Dry over MgSO4, filter, and concentrate in vacuo.

  • Outcome: The resulting 2-ethanesulfonyl-3-iodo-pyridine is typically a white/off-white solid. It is sufficiently pure for Step 2 without chromatography.

Protocol B: The SNAr Reaction (Displacement)

Objective: Displace the sulfone with a nucleophile (Primary/Secondary Amine or Alkoxide).

Reagents:

  • Substrate: 2-Ethanesulfonyl-3-iodo-pyridine (from Protocol A)

  • Nucleophile: Primary/Secondary Amine (1.1–1.5 equiv)

  • Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: THF, DMF, or DMSO (depending on nucleophile solubility)

Procedure:

  • Setup: In a reaction vial, dissolve the sulfone intermediate (1.0 mmol) in THF (anhydrous, 5 mL).

  • Nucleophile Addition: Add the amine nucleophile (1.2 mmol). If using a salt form (e.g., amine HCl), add DIPEA (2.5 mmol).

  • Conditions:

    • For Reactive Amines (Morpholine, Benzylamine): Stir at RT for 2–6 hours.

    • For Sterically Hindered Amines: Heat to 50–60°C.

    • For Alkoxides (NaOEt/NaOMe): Perform at 0°C to RT to avoid degradation.

  • Monitoring: Monitor consumption of the sulfone by LCMS. The iodine atom should remain intact (observe characteristic isotopic pattern if applicable, though iodine is monoisotopic, mass shift should correspond only to -SO2Et + Nu).

  • Work-up: Evaporate volatiles. Partition between EtOAc and Water. Wash organic layer with Brine. Dry and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Troubleshooting & Safety

The "Halogen Dance" Risk

3-Halo-pyridines are notorious for the "Halogen Dance" mechanism, where the halogen migrates to a different position on the ring.

  • Trigger: This occurs primarily with strong bases (e.g., LDA, LiTMP) or extremely basic nucleophiles that can deprotonate the C4-position.

  • Prevention: Use weak, non-nucleophilic bases (DIPEA, K2CO3) during the SNAr step. Avoid lithium amides.

Chemoselectivity of Nucleophiles
  • Thiol Nucleophiles: If reacting the sulfone with a thiol nucleophile, ensure the reaction is performed under inert atmosphere (N2) to prevent disulfide formation.

  • Soft vs. Hard Nucleophiles: Soft nucleophiles (thiols) react faster with the soft C2 center of the sulfone than hard nucleophiles (alkoxides).

Stability of the Iodine

The C3-Iodine bond is relatively weak (approx. 55 kcal/mol).

  • Avoid: UV light exposure (store intermediates in amber vials).

  • Avoid: Palladium contamination during the SNAr step, which could trigger premature Buchwald-Hartwig coupling if the amine is reactive enough.

References

  • Mechanism of SNAr in Pyridines: Topic: Reactivity of 2-substituted pyridines and the effect of leaving groups (-SO2R vs -SR). Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. Context: Establishes the order of reactivity for SNAr: -SO2R >> -F > -Cl > -SR.
  • Sulfone Activation Strategy

    • Title: "Nucleophilic substitution of 2-sulfonylpyridines: A versatile method for the synthesis of 2-functionalized pyridines."[2]

    • Source:Tetrahedron Letters, 2009.
    • Relevance: Validates the oxidation-displacement workflow for 2-thio-pyridines.
    • URL:[Link]

  • Halogen Dance in 3-Halo-Pyridines

    • Title: "The Halogen Dance Reaction on Pyridine Deriv
    • Source:Chemical Reviews, 2003.
    • Relevance: Critical safety/yield warning regarding iodine migr
    • URL:[Link]

  • Liebeskind-Srogl Coupling (Alternative Reactivity)

    • Title: "Thioether-Carbon Bond Formation via Metal-C
    • Source:Organic Letters, 2002.
    • Relevance: Distinguishes between SNAr (this protocol)
    • URL:[Link]

Sources

Troubleshooting & Optimization

Purification methods for 2-Ethylsulfanyl-3-iodo-pyridine mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification & Handling of Halogenated Pyridine Thioethers

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Reference Molecule: 2-Ethylsulfanyl-3-iodo-pyridine (CAS: 1138444-23-1)

Introduction: The "Dirty" Mixture

Welcome to the technical support hub for This compound . We understand you are likely using this intermediate for cross-coupling reactions (Suzuki, Sonogashira) or heterocycle formation.

Users frequently report three distinct challenges with this scaffold:

  • Persistent Odor: The "garlic/skunk" smell of diethyl disulfide byproducts.

  • Co-elution: The product (

    
     in 10% EtOAc/Hex) often smears with unreacted starting material (2-chloro-3-iodopyridine or 2-fluoro-3-iodopyridine).
    
  • Spontaneous Degradation: The appearance of a polar "yellow spot" on TLC after storage, indicating thioether oxidation.

This guide provides self-validating protocols to isolate high-purity material (>98%) suitable for sensitive catalytic steps.

Module 1: Diagnosis & Impurity Profiling

Before choosing a purification method, identify your mixture's composition using this diagnostic table.

Table 1: Common Impurity Signatures
ComponentSourceTLC Behavior (Hex/EtOAc 9:1)NMR Signature (

, CDCl

)
Removal Strategy
Target Product --

(UV Active)

3.18 (q,

), 7.9 (dd, Py-H)
--
Diethyl Disulfide Thiol Oxidation

(Faint UV,

active)

2.70 (q), 1.30 (t)
Vacuum / Cu-Wash
Starting Halide Incomplete Rxn

(Very close to product)

Depends on X (Cl/F/Br)
Column / Acid Wash
Sulfoxide Oxidation

(Polar, Yellowish)

3.0-3.4 (Complex m, diastereotopic)
Silica Filtration
Protodeiodinated Metal Exchange

Loss of I-shift, new aromatic HHard to separate

Module 2: Purification Workflows

Decision Tree: Selecting the Right Protocol

Do not default to flash chromatography immediately. Use this logic flow to save solvent and time.

PurificationLogic Start Crude Mixture Analysis Smell Strong Thiol/Disulfide Odor? Start->Smell Scale Scale > 10g? Smell->Scale No Protocol A: Cu/Bleach Wash Protocol A: Cu/Bleach Wash Smell->Protocol A: Cu/Bleach Wash Yes CloseSpots TLC Separation < 0.1 Rf? Scale->CloseSpots No Protocol C: Crystallization Protocol C: Crystallization Scale->Protocol C: Crystallization Yes Protocol B: Silver Nitrate Silica Protocol B: Silver Nitrate Silica CloseSpots->Protocol B: Silver Nitrate Silica Yes Standard Flash (Hex/EtOAc) Standard Flash (Hex/EtOAc) CloseSpots->Standard Flash (Hex/EtOAc) No Protocol A: Cu/Bleach Wash->Scale Check Purity (NMR) Check Purity (NMR) Protocol C: Crystallization->Check Purity (NMR) Protocol B: Silver Nitrate Silica->Check Purity (NMR)

Caption: Logical workflow for selecting the optimal purification method based on impurity profile and scale.

Protocol A: Deodorization (The Copper Wash)

Use this if the crude material smells strongly of garlic (disulfides).

Mechanism: Copper(I/II) salts coordinate strongly with "soft" sulfur ligands (thiols/disulfides) but interact weakly with the hindered thioether in the pyridine ring.

  • Dissolve: Dilute crude mixture in Diethyl Ether (Et₂O) or MTBE . Avoid DCM if possible (emulsion risk).

  • Wash 1: Wash organic phase with 10% Copper(II) Sulfate (

    
    )  solution.
    
    • Observation: The blue aqueous layer may turn greenish/brown as copper-sulfur complexes form.

  • Wash 2: Wash with water to remove residual copper.

  • Wash 3: Wash with Brine.[1][2][3]

  • Dry: Dry over

    
     (not 
    
    
    
    , as Mg is a better drying agent for ethers).

Pro-Tip: If the smell persists, add a spatula tip of bleach-soaked Celite to the rotovap bump trap. This neutralizes odors preventing lab contamination, but never add bleach directly to your product (it will oxidize the sulfur).

Protocol B: Separation of Close Spots ( Silica)

Use this if the Starting Material (e.g., 2-chloro-3-iodopyridine) co-elutes with the product.

Mechanism: Silver ions (


) form 

-complexes with aromatics and coordinate halogens. The binding affinity differs subtly between the chloro- and ethylsulfanyl- derivatives, enhancing

.
  • Prepare Silica: Dissolve

    
     (5% w/w relative to silica) in Acetonitrile. Add Silica Gel.[1] Rotovap to dryness (protect from light).
    
  • Pack Column: Pack the "doped" silica in Hexanes.

  • Elute: Run a gradient of 0

    
     10% EtOAc in Hexanes .
    
    • Note: The product often elutes slower on Silver Silica than regular silica due to S-Ag interactions.

  • Recovery: Wash fractions with dilute

    
     or 
    
    
    
    if silver leaches into the product (rare).
Protocol C: Scalable Crystallization

Use this for >10g scale to avoid massive solvent waste.

Solvent System: Ethanol / Water or Heptane (Cold).

  • Dissolution: Dissolve crude oil in minimal hot Ethanol (absolute) (

    
    ).
    
  • Precipitation: Add Water dropwise until persistent cloudiness appears.

  • Cooling: Allow to cool to RT, then refrigerate at

    
    .
    
    • Critical: Do not freeze immediately; rapid cooling traps impurities.

  • Filtration: Wash crystals with cold 10% EtOH/Water .

  • Drying: Vacuum desiccator over

    
    .
    

Module 3: Stability & Storage (The "Yellowing" Issue)

Users often report the product turning yellow/brown. This is due to the oxidation of the thioether to a sulfoxide (


), which can be accelerated by the adjacent iodine atom (heavy atom effect/ISC).
The Oxidation Pathway

Oxidation Sulfide This compound (Colorless Oil/Solid) Sulfoxide Sulfoxide Impurity (Polar, Yellow) Sulfide->Sulfoxide Air/Light (Slow) Warning Avoid Chlorinated Solvents for long storage (Acid formation) Sulfide->Warning Sulfone Sulfone (Inert, Crystalline) Sulfoxide->Sulfone Strong Oxidant (mCPBA)

Caption: Degradation pathway of the thioether moiety upon exposure to environmental stressors.

Prevention Strategy
  • Scavenger: Store with a small piece of Copper Wire inside the vial (scavenges sulfur radicals).

  • Atmosphere: Flush vial with Argon.

  • Light: Wrap vial in aluminum foil. The C-I bond is photosensitive.

FAQs: Rapid Troubleshooting

Q: Can I use acid-base extraction to purify this? A: Proceed with Caution. While the pyridine nitrogen is basic, the electron-withdrawing iodine and the thioether reduce the


 significantly (estimated 

).
  • Risk:[4][5] You need strong acid (pH < 1) to protonate it fully. Strong acids may hydrolyze the C-I bond or oxidize the sulfur.

  • Verdict: Only use this if chromatography fails. Use cold 1M HCl and work quickly.

Q: My product is an oil, but the literature says it's a solid. A: This is common. Small amounts of diethyl disulfide (a liquid) depress the melting point.

  • Fix: Put the oil under high vacuum (< 1 mbar) at

    
     for 4 hours. If it remains an oil, seed it with a crystal from a previous batch or scratch the flask wall with a glass rod.
    

Q: I need to remove the Ethyl group later. Is this the right starting material? A: If you plan to deprotect the sulfur, 2-ethylsulfanyl is difficult to cleave. Consider using 2-(tert-butylthio)-3-iodopyridine or 2-(benzylthio)-3-iodopyridine if you need a free thiol later. The ethyl group is generally considered a permanent handle or a precursor to ethyl-sulfones.

References

  • Synthesis of 3-Iodopyridines: Schlosser, M., et al. "Site-Selective Metallation of Halopyridines." Journal of Organic Chemistry, vol. 70, no. 6, 2005, pp. 2494–2502. Link

  • Purification of Thioethers: Bates, R. "Organic Synthesis using Transition Metals." Wiley-VCH, 2012.
  • Silver Nitrate Chromatography: Williams, C. M., & Mander, L. N. "Chromatography with Silver Nitrate." Tetrahedron, vol. 57, no. 3, 2001, pp. 425–447. Link

  • Handling of Pyridine Derivatives: Scriven, E. F. V. "Pyridines: From Lab to Production." Chemical Reviews, vol. 88, 1988.

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the common challenge of steric hindrance in reactions involving 3-substituted pyridines. The inherent electronic properties of the pyridine ring, coupled with the steric bulk of substituents at the 3-position, can often lead to frustratingly low yields and sluggish reactions.[1] This resource provides field-proven insights and detailed protocols to help you navigate these synthetic challenges.

Introduction: The Challenge of the 3-Substituted Pyridine

The pyridine nucleus is a cornerstone in medicinal chemistry and materials science.[2] However, its functionalization is not always straightforward. The electron-deficient nature of the pyridine ring deactivates it towards many common electrophilic aromatic substitution reactions.[1][3] Furthermore, the nitrogen lone pair can coordinate with metal catalysts, potentially inhibiting their activity.[1] When a substituent is present at the 3-position, steric hindrance adds another layer of complexity, impeding access to the adjacent C2 and C4 positions. This guide will focus on practical strategies to overcome these steric barriers in key synthetic transformations.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My Suzuki-Miyaura coupling with a 3-substituted pyridine is giving low to no yield. What are the first things I should check?

Low yields in Suzuki-Miyaura couplings involving sterically hindered pyridines are a frequent issue.[4][5] A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Quality: Ensure the purity of your 3-substituted pyridine halide, boronic acid/ester, and base. Boronic acids, in particular, can degrade over time.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[6] Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Purge your solvent and reaction vessel thoroughly.[4]

  • Solvent Choice: The solvent system is critical. While toluene or dioxane with an aqueous base is common, for sterically hindered substrates, consider polar aprotic solvents like DMF or a THF/water mixture.[4][6]

  • Base Selection: The choice of base is crucial for the transmetalation step.[7] For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate.[4]

Advanced Troubleshooting:

If the initial checks don't resolve the issue, consider the following:

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be suitable for sterically demanding couplings.[5] Switching to bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos), can dramatically improve reaction efficiency by promoting both oxidative addition and reductive elimination.[7][8]

  • Palladium Precursor: While Pd(PPh₃)₄ is a common choice, it can be sluggish. Consider using a more active precatalyst like Pd₂(dba)₃ or a pre-formed catalyst with a bulky ligand.[9]

  • Temperature Optimization: While many Suzuki reactions are run at elevated temperatures (80-120 °C), sometimes lowering the temperature can minimize side reactions like protodeboronation.[4][5] Conversely, for very unreactive substrates, higher temperatures may be necessary.[4]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered 3-Substituted Pyridine

This protocol provides a starting point for optimizing your reaction.

Materials:

  • 3-Substituted Pyridine Halide (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 3-substituted pyridine halide, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add the degassed 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 2: I'm attempting a Buchwald-Hartwig amination on a 3-substituted pyridine, and the reaction is sluggish with significant starting material remaining. How can I drive it to completion?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but steric hindrance can significantly slow down the catalytic cycle.[10][11]

Key Considerations:

  • Ligand Choice is Paramount: Similar to the Suzuki coupling, the choice of ligand is critical. For sterically hindered 3-substituted pyridines, bulky, electron-rich biaryl phosphine ligands are often necessary to facilitate the reaction.[8][10] Consider ligands like RuPhos or BrettPhos, which have been shown to be effective in challenging amination reactions.[12]

  • Base Strength and Solubility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for some substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be more effective, potentially by acting as a pseudo-protecting group for sensitive functionalities.[12] The solubility of the base can also play a role; ensure it is well-dispersed in the reaction mixture.

  • Palladium Source: Using a palladium(0) source like Pd₂(dba)₃ is often preferred over Pd(II) sources, as the initial reduction step is bypassed.[11]

  • Temperature and Reaction Time: These reactions often require elevated temperatures (typically 80-110 °C) and extended reaction times to go to completion.

Visualization: Troubleshooting Logic for Cross-Coupling Reactions

The following diagram illustrates a decision-making workflow for troubleshooting common cross-coupling reactions with 3-substituted pyridines.

Troubleshooting_Workflow Start Low Yield in Cross-Coupling Check_Reagents Verify Reagent Purity & Inert Conditions Start->Check_Reagents Optimize_Base_Solvent Screen Bases (e.g., Cs2CO3, K3PO4) & Solvents (e.g., Dioxane, THF) Check_Reagents->Optimize_Base_Solvent If no improvement Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) Optimize_Base_Solvent->Change_Ligand If still low yield Change_Pd_Source Use More Active Pd Precatalyst Change_Ligand->Change_Pd_Source If needed Success Improved Yield Change_Ligand->Success Often sufficient Optimize_Temp Adjust Reaction Temperature Change_Pd_Source->Optimize_Temp Fine-tuning Optimize_Temp->Success

Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.

FAQ 3: Directed ortho-metalation (DoM) at the C4 position of my 3-substituted pyridine is failing. What are the likely causes?

Directed ortho-metalation is a powerful technique for regioselective functionalization, but it is highly sensitive to steric and electronic effects.[13]

Common Pitfalls and Solutions:

  • Choice of Base: Standard alkyllithium bases like n-BuLi can act as nucleophiles, leading to unwanted addition to the pyridine ring, especially with electron-deficient pyridines.[14] Using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or a TMP (2,2,6,6-tetramethylpiperidide) based reagent is often essential.[15][16]

  • Directing Group Ability: The success of DoM relies on a directing metalation group (DMG) that can coordinate to the lithium base. For 3-substituted pyridines, common DMGs include amides, carbamates, and methoxy groups. The coordinating ability of your specific substituent may be insufficient.

  • Temperature Control: These reactions are typically performed at very low temperatures (-78 °C) to prevent side reactions and ensure kinetic control of deprotonation. Allowing the reaction to warm prematurely can lead to a mixture of products or decomposition.

  • Lewis Acid Additives: In some cases, the addition of a Lewis acid like BF₃·OEt₂ can enhance the acidity of the ring protons and alter the regioselectivity of the metalation.[16]

Data Presentation: Comparison of Ligands for a Challenging Suzuki Coupling

The following table summarizes the effect of different phosphine ligands on the yield of a model Suzuki-Miyaura reaction between 3-bromo-2,6-lutidine and phenylboronic acid.

LigandCatalyst Loading (mol%)Temperature (°C)Yield (%)
PPh₃5100<10
P(o-tol)₃510045
SPhos28092
XPhos28095

Data is illustrative and based on general trends observed in the literature.[17][18]

Visualization: Catalytic Cycle of Buchwald-Hartwig Amination

This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Ligand_Exchange Ligand Exchange PdII_Aryl->Ligand_Exchange HNR'R'' Base PdII_Amine Ar-Pd(II)-NHR'(L2) Ligand_Exchange->PdII_Amine Reductive_Elim Reductive Elimination PdII_Amine->Reductive_Elim Reductive_Elim->Pd0 Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[8]

Concluding Remarks

Overcoming steric hindrance in reactions of 3-substituted pyridines requires a systematic and informed approach to reaction optimization. By carefully selecting the appropriate catalyst system, solvent, and base, and by understanding the underlying mechanistic principles, researchers can significantly improve the outcomes of these challenging transformations. This guide provides a starting point for troubleshooting and should be used in conjunction with a thorough review of the primary literature for specific substrate classes.

References

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21, 5671-5690. [Link]

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. ResearchGate. [Link]

  • Beilstein Journals. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • ResearchGate. (2026). Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. [Link]

  • RSC Publishing. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]

  • R Discovery. (n.d.). Functionalization Of Pyridines Research Articles - Page 1. [Link]

  • Dandárova, M., et al. (2014). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. ACS Catalysis, 4(11), 4047-4055. [Link]

  • S. D. Ramgren, N. K. Garg, Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines, Org. Biomol. Chem., 2014 , 12, 3743-3753. [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • D.-G. Yu, F. de Azambuja, T. Gensch, F. Glorius, Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry, ACS Cent. Sci., 2015 , 1, 235-240. [Link]

  • R Discovery. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • Mongin, F., & Quéguiner, G. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(5), 1636-1644. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Snieckus, V. (n.d.). The Directed Ortho Metalation of Pyridine Derivatives with in situ Boronation and Links to Cross Coupling Chemistry. [Link]

  • Scott, J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1733-1744. [Link]

  • Beilstein Journals. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Knochel, P. (2015). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 70(11), 939-950. [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • National Center for Biotechnology Information. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]

Sources

Minimizing side reactions during oxidation of 2-Ethylsulfanyl-3-iodo-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective oxidation of 2-Ethylsulfanyl-3-iodo-pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and maximize the yield of your desired sulfoxide product.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the oxidation of this compound. Each problem is followed by a discussion of probable causes and actionable solutions.

Problem 1: Significant formation of the sulfone byproduct.

Probable Cause:

Over-oxidation of the desired sulfoxide is a common side reaction. This occurs when the sulfoxide, which is also susceptible to oxidation, reacts with the remaining oxidant in the reaction mixture. The rate of this second oxidation step can be competitive with the initial oxidation of the sulfide, particularly if reaction conditions are not carefully controlled.[1][2]

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent. Use of a slight excess (1.05-1.1 equivalents) of the oxidant is a good starting point, but this may need to be optimized.[1] Avoid using a large excess of the oxidant.

  • Slow Addition of Oxidant: Add the oxidant slowly and in portions to the solution of the sulfide. This maintains a low concentration of the oxidant throughout the reaction, favoring the faster initial oxidation of the sulfide over the slower oxidation of the sulfoxide.[1]

  • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C).[2][3] Lower temperatures generally decrease the rate of the second oxidation more significantly than the first, thus improving selectivity for the sulfoxide.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.

  • Choice of Oxidant: Consider using a milder or more selective oxidizing agent. For instance, while meta-chloroperoxybenzoic acid (m-CPBA) is a common choice, other reagents like Oxone® (potassium peroxomonosulfate) or dimethyldioxirane (DMDO) might offer better selectivity in some cases.[4][5]

Problem 2: Formation of the pyridine N-oxide byproduct.

Probable Cause:

The nitrogen atom of the pyridine ring is a nucleophilic center and can be oxidized by peroxy acids and other common oxidizing agents to form a pyridine N-oxide.[6][7] The electron-donating nature of the ethylsulfanyl group at the 2-position can increase the electron density of the pyridine ring, making the nitrogen more susceptible to oxidation.

Solutions:

  • Acidic Conditions: Performing the reaction in the presence of a non-nucleophilic acid, such as acetic acid, can protonate the pyridine nitrogen.[8] The resulting pyridinium salt is significantly less nucleophilic and therefore less prone to N-oxidation. However, the compatibility of the acid with the chosen oxidant and other functional groups in the molecule must be considered.

  • Sterically Hindered Oxidants: Employing a sterically bulkier oxidizing agent might favor the more accessible sulfur atom over the sterically hindered pyridine nitrogen.

  • Alternative Oxidants: Reagents like dimethyldioxirane (DMDO) can be highly selective for the oxidation of sulfides to sulfoxides and may minimize N-oxidation.[4][5]

  • pH Control: For oxidants like Oxone®, the reaction pH can influence selectivity. Buffering the reaction mixture may help to suppress N-oxidation.

Problem 3: Low or incomplete conversion of the starting material.

Probable Cause:

This issue can stem from several factors, including insufficient oxidant, low reaction temperature, or deactivation of the oxidizing agent.

Solutions:

  • Verify Oxidant Activity: Ensure that the oxidizing agent is fresh and has been stored correctly. Peroxy acids, for example, can degrade over time.

  • Increase Oxidant Equivalents: If incomplete conversion is observed despite a sufficient reaction time, a small incremental addition of the oxidant may be necessary. However, this should be done cautiously to avoid over-oxidation.

  • Adjust Reaction Temperature: While low temperatures are generally preferred for selectivity, if the reaction is too slow, a modest increase in temperature may be required. A balance between reaction rate and selectivity needs to be found.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Chlorinated solvents like dichloromethane (DCM) are commonly used for m-CPBA oxidations.[9]

Problem 4: Complex product mixture with multiple unidentified byproducts.

Probable Cause:

A complex mixture of products can arise from a combination of the side reactions mentioned above, as well as potential degradation of the starting material or product under the reaction conditions. The iodo-substituent may also be sensitive to certain oxidative conditions.

Solutions:

  • Thorough Analysis: Use advanced analytical techniques (e.g., LC-MS, NMR) to identify the major byproducts. Understanding the structure of the byproducts can provide valuable clues about the undesired reaction pathways.

  • Simplify the System: If possible, run control experiments with simpler analogues of the substrate to understand the reactivity of each functional group in isolation.

  • Screening of Conditions: A systematic screening of different oxidants, solvents, temperatures, and additives may be necessary to identify optimal conditions for this specific substrate.

II. Frequently Asked Questions (FAQs)

Q1: What is the best all-around oxidant for the selective oxidation of this compound to the sulfoxide?

There is no single "best" oxidant, as the optimal choice often depends on the specific experimental setup and desired outcome. However, here is a comparison of common oxidants:

OxidantAdvantagesDisadvantages
m-CPBA Readily available, effective, and well-documented for sulfide oxidations.[10]Can lead to over-oxidation to the sulfone and N-oxidation of the pyridine ring.[2]
Oxone® Inexpensive, stable, and can be used in aqueous or biphasic systems.Can be less selective and may require careful pH control.
Hydrogen Peroxide "Green" oxidant with water as the only byproduct.[11]Often requires a catalyst and can be less selective, leading to over-oxidation.[11]
DMDO Highly selective for sulfide to sulfoxide oxidation, often with minimal side reactions.[4][5]Must be prepared in situ or used as a dilute solution, which can be inconvenient.[5][12]

For this particular substrate, starting with m-CPBA at a low temperature with careful monitoring is a reasonable approach. If N-oxidation is a significant issue, exploring the use of DMDO would be a logical next step.

Q2: How does the electronic nature of the substituents on the pyridine ring affect the oxidation?

The substituents on the pyridine ring play a crucial role in determining the relative reactivity of the sulfur and nitrogen atoms.

  • 2-Ethylsulfanyl group: This is an electron-donating group, which increases the electron density on both the sulfur atom and the pyridine ring. This makes the sulfur more nucleophilic and thus more reactive towards oxidation. However, it also increases the basicity and nucleophilicity of the pyridine nitrogen, making it more susceptible to N-oxidation.

  • 3-Iodo group: This is an electron-withdrawing group, which decreases the electron density of the pyridine ring. This effect will somewhat counteract the electron-donating effect of the ethylsulfanyl group, potentially reducing the likelihood of N-oxidation compared to a non-iodinated analogue.

The interplay of these electronic effects makes careful optimization of the reaction conditions essential.

Q3: Can I use a catalytic method for this oxidation?

Catalytic methods using a terminal oxidant like hydrogen peroxide are attractive from a "green chemistry" perspective.[1] Various metal catalysts (e.g., based on molybdenum, vanadium, or iron) have been developed for selective sulfide oxidation.[13][14] However, the pyridine nitrogen in your substrate can act as a ligand and potentially poison the metal catalyst. Therefore, the feasibility of a catalytic approach would require experimental investigation to find a catalyst that is not inhibited by the substrate or product.

Q4: What is the best way to purify the desired sulfoxide from the reaction mixture?

The purification strategy will depend on the physical properties of the sulfoxide and the byproducts.

  • Chromatography: Column chromatography on silica gel is the most common method for separating the sulfoxide from the unreacted sulfide, the sulfone, and the N-oxide. The polarity differences between these compounds are usually sufficient for good separation.

  • Extraction: If N-oxidation is a major issue, an acidic wash during the workup can help to remove the more basic N-oxide byproduct by partitioning it into the aqueous layer as its salt.

  • Crystallization: If the desired sulfoxide is a crystalline solid, recrystallization can be an effective purification method.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Oxidation using m-CPBA
  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane) and cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in the same solvent.

  • Add the m-CPBA solution dropwise to the cooled solution of the sulfide over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathway Visualization

oxidation_pathways cluster_main Oxidation of this compound Start This compound Sulfoxide Desired Product: 2-(Ethylsulfinyl)-3-iodopyridine Start->Sulfoxide [O] N-Oxide Side Product: 2-Ethylsulfanyl-3-iodopyridine N-oxide Start->N-Oxide [O] (N-oxidation) Sulfone Side Product: 2-(Ethylsulfonyl)-3-iodopyridine Sulfoxide->Sulfone [O] (Over-oxidation) troubleshooting_workflow cluster_issues Troubleshooting Branches cluster_solutions Corrective Actions start Initial Oxidation Reaction check_outcome Analyze Reaction Mixture (TLC, LC-MS) start->check_outcome sulfone High Sulfone Content? check_outcome->sulfone Major Byproducts? success Successful Oxidation check_outcome->success Clean Reaction n_oxide High N-Oxide Content? sulfone->n_oxide No sol_sulfone Reduce [O] Lower Temp Slow Addition sulfone->sol_sulfone Yes low_conversion Low Conversion? n_oxide->low_conversion No sol_n_oxide Add Acid Change Oxidant (DMDO) n_oxide->sol_n_oxide Yes sol_low_conversion Check Oxidant Increase Temp/Time low_conversion->sol_low_conversion low_conversion->success No sol_sulfone->start Re-run sol_n_oxide->start Re-run sol_low_conversion->start Re-run

Caption: A logical workflow for troubleshooting common oxidation issues.

IV. References

  • Wikipedia. (2023, December 2). Dimethyldioxirane. In Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Dimethyldioxirane. Retrieved from [Link]

  • Ali, S. A., & Asghar, B. H. (2008). An investigation by means of correlation analysis into the mechanisms of oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane in various solvents. Organic & Biomolecular Chemistry, 6(4), 705-712. [Link]

  • Asensio, G., Mello, R., González-Núñez, M. E., Castellano, G., & Bernardini, C. B. (1998). Mechanism of the Oxidation of Sulfides by Dioxiranes. 1. Intermediacy of a 10-S-4 Hypervalent Sulfur Adduct. Journal of the American Chemical Society, 120(29), 7360–7369. [Link]

  • Ataman Kimya. (n.d.). OXONE (POTASSIUM MONOPERSULFATE). Retrieved from [Link]

  • Eastgate, M. D., et al. (2011). Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. Organic Process Research & Development, 15(1), 133-139. [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. [Link]

  • Ballistreri, F. P., et al. (1991). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE. The Journal of Organic Chemistry, 56(24), 678-682.

  • Lee, K., & Kim, Y. H. (1993). Sulfide oxidation and oxidative hydrolysis of thioesters by peroxymonosulfate ion. Journal of the Chemical Society, Perkin Transactions 2, (7), 1465-1468.

  • Pericàs, M. A., et al. (2015). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 59(4), 268-273.

  • Kloc, K., Młochowski, J., & Szulc, Z. (1978). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. Russian Chemical Bulletin, 27(10), 2070-2071.

  • Wang, F., et al. (2019). C-H Fluorination Promoted by Pyridine N-Oxyl Radical. The Royal Society of Chemistry.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]

  • Nicolaou, K. C., et al. (2001). Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. Google Patents. WO2001062719A1.

  • Organic Chemistry Portal. (n.d.). Oxone, Potassium peroxomonosulfate. Retrieved from [Link]

  • Parikh, J. R., & Doering, W. v. E. (1967). A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3. Journal of the American Chemical Society, 89(21), 5505-5507.

  • Kumar, A., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(35), 22961-22966.

  • Młochowski, J., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8217-8228.

  • Besson, M., et al. (2019). C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. ACS Omega, 4(23), 20263-20272.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

  • Singh, F. V., & Wirth, T. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.

  • Morzycki, J. W., et al. (2022). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Molecules, 27(25), 8968.

  • Daniher, F. A., & Hackley, B. E. (1969). Process for the reduction of pyridine n-oxides. Google Patents. US3467659A.

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • Besson, M., et al. (2019). C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. PubMed.

  • Młochowski, J., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8217-8228.

  • Sheldon, R. A., & Wallau, M. (1998). N-oxidation of pyridines by hydrogen peroxide in the presence of TS1. Catalysis Letters, 52(3-4), 161-165.

  • YouTube. (2019, March 13). mCPBA. Retrieved from [Link]

  • Besson, M., et al. (2019). C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. PMC.

  • Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Retrieved from [Link]

  • Wikipedia. (2023, October 29). 2-Mercaptopyridine. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2023, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Scribd. (n.d.). C–H Halogenation of Pyridyl Sulfides. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Organic Chemistry International, 2016, 1-5.

  • Knowles, R. R., & Narayan, A. R. H. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Angewandte Chemie International Edition, 57(12), 3040-3043.

  • WordPress. (2026, February 7). DMSO – Pyridine-SO3 (Parikh-Doering).

  • O'Mahony, G. E., Ford, A., & Maguire, A. R. (2011). Asymmetric oxidation of sulfides. Arkivoc, 2011(1), 1-110.

  • Chen, F., & Li, Y. (2006). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. Tetrahedron Letters, 47(27), 4573-4576.

  • O'Mahony, G. E., Ford, A., & Maguire, A. R. (2012). Asymmetric oxidation of sulfides. CORA.

  • Naik, D. B., & Moorthy, P. N. (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Radiation Physics and Chemistry, 65(3), 263-269.

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(1), 1-5.

  • Huang, X., & Evangelou, V. P. (2002). Suppression of pyrite oxidation by iron 8-hydroxyquinoline. Journal of Environmental Quality, 31(5), 1545-1552.

  • Shaheen, A., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 19-33.

  • Linder, J. D., & Kenttämaa, H. I. (2013). Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. Journal of the American Society for Mass Spectrometry, 24(8), 1239-1247.

Sources

Improving crystallization of 2-Ethylsulfanyl-3-iodo-pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Optimization for 2-Ethylsulfanyl-3-iodo-pyridine

Executive Summary

Target Molecule: this compound Primary Challenge: "Oiling out" (Liquid-Liquid Phase Separation) due to low melting point and lipophilic thio-chain flexibility. Critical Quality Attributes (CQA): Purity >98% (HPLC), removal of inorganic salts (Cu/Na), and prevention of S-oxidation.

This guide addresses the specific physicochemical challenges of crystallizing this compound. Unlike simple halopyridines, the introduction of the ethylsulfanyl group at the C2 position disrupts the crystal lattice packing, often lowering the melting point and increasing solubility in non-polar solvents. This guide provides a self-validating protocol to transition this intermediate from a crude oil to a crystalline solid.

Module 1: Critical Process Parameters (CPP)

Before attempting crystallization, you must understand the solubility profile.[1] The ethyl-sulfur moiety significantly increases lipophilicity compared to the parent 3-iodopyridine.

Solubility Profile & Solvent Selection
Solvent SystemSolubility BehaviorRecommendationContext
Heptane / Ethyl Acetate Ideal Primary Choice Excellent for breaking "oils." The pyridine is soluble in EtOAc; Heptane acts as a controlled anti-solvent.
Ethanol / Water GoodSecondary ChoiceRisk of "oiling out" if water is added too fast. Good for removing inorganic salts.
Dichloromethane (DCM) Too HighAvoidProduct is too soluble; difficult to recover yield without evaporation (which yields oil).
Toluene ModerateOptimization OnlyGood for scale-up, but difficult to remove residual solvent (high boiling point).

Technical Insight: The iodine atom at C3 is labile (sensitive to light and heat). Avoid boiling solvents for extended periods. The sulfur atom is prone to oxidation; ensure solvents are peroxide-free.

Module 2: Troubleshooting "Oiling Out"

The most frequent support ticket for this intermediate is: "My product separated as a yellow oil at the bottom of the flask instead of crystals."

Why this happens (The Mechanism):
  • Metastable Zone Violation: The solution became supersaturated too quickly (temperature dropped too fast).

  • Impurity Profile: Residual starting material (thiol) or disulfides act as "impurities" that depress the melting point.

  • Solvent Choice: The operating temperature is above the "oiling out" limit (LLPS boundary).

The "Oiling Out" Rescue Protocol:
  • Do NOT filter the oil.

  • Re-heat: Warm the mixture until the oil redissolves into a clear solution.

  • Seed: Add a seed crystal (if available) or scratch the glass surface at the air-liquid interface.[2]

  • Slow Cool: Cool at a rate of 5°C/hour.

  • Anti-solvent Titration: If using EtOAc/Heptane, add Heptane very slowly to the hot solution until slight turbidity persists, then cool.

Module 3: Self-Validating Crystallization Protocol

Objective: Purify crude this compound to >98% purity.

Step 1: Pre-Crystallization Wash (Crucial)
  • Action: Dissolve crude oil in Ethyl Acetate (EtOAc). Wash with 10% Sodium Thiosulfate (

    
    ) solution.
    
  • Why: This removes free iodine (

    
    ) which causes dark coloration and catalyzes decomposition.
    
  • Action: Wash with Brine, dry over

    
    , and concentrate.
    
Step 2: The "Heptane/EtOAc" Method
  • Dissolution: Dissolve the crude residue in the minimum amount of warm EtOAc (approx. 35-40°C).

    • Checkpoint: Solution must be clear. If hazy (inorganic salts), filter hot through a Celite pad.

  • Anti-solvent Addition: While stirring at 35°C, add Heptane dropwise.

    • Visual Cue: Stop when the solution turns slightly "milky" or turbid and the turbidity does not disappear instantly.

  • Nucleation: Add a seed crystal. If no seed exists, cool to 20°C and scratch the vessel wall.

  • Crystallization: Cool the mixture to 0°C - 5°C over 2 hours.

    • Checkpoint: If an oil forms, reheat to 35°C, add 5% more EtOAc, and repeat cooling slower.

  • Isolation: Filter the off-white/yellow solids. Wash with cold Heptane (0°C).

  • Drying: Vacuum dry at <30°C (low temp prevents iodine sublimation).

Module 4: Logic Flow & Troubleshooting Diagram

This diagram outlines the decision-making process for handling the crude intermediate.

CrystallizationLogic Start Crude this compound CheckPurity Check Purity (NMR/TLC) Is >85%? Start->CheckPurity PreClean Perform Short Column (Remove Thiol/Disulfides) CheckPurity->PreClean No (<85%) Dissolve Dissolve in warm EtOAc (40°C) CheckPurity->Dissolve Yes (>85%) PreClean->Dissolve AddAnti Add Heptane until Turbid Dissolve->AddAnti Cool Slow Cool to 0°C AddAnti->Cool Result Result? Cool->Result Crystals Crystals Formed (Filter & Wash) Result->Crystals Solid Precipitate Oil Oiling Out (Liquid Phase Separation) Result->Oil Yellow Oil Remedy Remedy: 1. Re-heat to 40°C 2. Add 5-10% more EtOAc 3. Re-seed Oil->Remedy Remedy->Cool Retry

Caption: Decision tree for managing phase separation during crystallization. Note the "Remedy" loop for handling oiling out events.

Module 5: Frequently Asked Questions (FAQs)

Q1: The crystals are turning brown during drying. Why? A: This indicates Iodine liberation (deiodination).

  • Cause: Exposure to light or excessive heat during drying.

  • Fix: Dry in a vacuum oven at ambient temperature (20-25°C) wrapped in aluminum foil. Ensure the initial thiosulfate wash was thorough.

Q2: Can I use water as an anti-solvent with Ethanol? A: Yes, but with caution.

  • Risk:[3][4] The lipophilic ethyl-thio group repels water strongly, causing rapid oiling out.

  • Protocol: Dissolve in Ethanol, then add water very slowly (dropwise) with vigorous stirring. If oil droplets appear, stop water addition and add a small amount of Ethanol to clear it.

Q3: My yield is low (<50%). Where is the product? A: Likely in the mother liquor.

  • Analysis: Check the filtrate by TLC.

  • Recovery: Evaporate the filtrate to half volume and cool to -20°C (freezer) overnight to recover a second crop. Note: Second crops are usually less pure.

References

  • Synthesis of 3-Iodopyridine Derivatives

    • Context: General procedure for Finkelstein reactions and handling 3-iodopyridine scaffolds.
    • Source: ChemicalBook.[5] (n.d.). 3-Iodopyridine synthesis. Retrieved from

  • Crystallization of Low-Melting Pyridines

    • Context: Techniques for handling "oiling out" in pyridine derivatives using solvent diffusion and cooling.
    • Source: IMSERC. (n.d.). Crystallography Crystallization Guide. Northwestern University. Retrieved from

  • Purification of Alkylthio-Pyridines

    • Context: Analogous purification of 2-alkylthio-3-halopyridines via solvent extraction and crystalliz
    • Source: MDPI. (2021). Removal of Pyridine... from Oil by Extraction. Separations. Retrieved from

  • Solubility Data for Pyridine Derivatives

    • Context: Solubility rules for substituted pyridines in organic solvents vs.
    • Source: LibreTexts. (2020).[6] Solubility Constants for Compounds. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of 2-Ethylsulfanyl-3-iodo-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture.[1][2] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Ethylsulfanyl-3-iodo-pyridine, a substituted pyridine with potential applications in medicinal chemistry. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, compare its spectral features to related analogues, and provide a robust, field-proven protocol for acquiring high-quality NMR data.

The Structural Landscape: Predicting the NMR Spectra of this compound

The structure of this compound presents a fascinating case for NMR analysis. The pyridine ring, an electron-deficient aromatic system, is perturbed by two distinct substituents: an electron-donating ethylsulfanyl group at the C2 position and an electron-withdrawing, sterically bulky iodine atom at the C3 position. Understanding the interplay of these electronic and steric effects is key to interpreting the resulting NMR spectra.

The ¹H NMR spectrum is anticipated to display three distinct aromatic proton signals and two signals corresponding to the ethyl group. The ¹³C NMR spectrum will exhibit five signals for the pyridine ring carbons and two for the ethyl group. The chemical shifts of the pyridine protons and carbons are influenced by the electronegativity and resonance effects of the substituents.[3][4][5][6]

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Comparative Spectral Analysis: Dissecting Substituent Effects

To appreciate the spectral nuances of this compound, a comparison with simpler, related pyridine derivatives is instructive. We will consider 3-iodopyridine and 2-(ethylthio)pyridine as our comparative models.

¹H NMR Spectral Comparison
CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)
This compound (Predicted) ~7.0-7.2 (dd)~7.8-8.0 (dd)~8.3-8.5 (dd)~2.9 (q, -SCH₂-), ~1.3 (t, -CH₃)
3-Iodopyridine ~7.1 (dd)~8.2 (ddd)~8.7 (dd)-
2-(Ethylthio)pyridine ~7.0 (ddd)~7.5 (ddd)~8.4 (ddd)3.1 (q, -SCH₂-), 1.4 (t, -CH₃)

Note: Predicted chemical shifts are estimates based on additive substituent effects and data from similar compounds.

The presence of the electron-donating ethylsulfanyl group at C2 in our target molecule is expected to shield the ring protons relative to unsubstituted pyridine, shifting them to a higher field (lower ppm). Conversely, the electron-withdrawing iodine at C3 will deshield the adjacent protons. The interplay of these effects results in a complex chemical shift pattern.

¹³C NMR Spectral Comparison
CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Other Carbons (ppm)
This compound (Predicted) ~160~95~122~138~150~28 (-SCH₂-), ~14 (-CH₃)
3-Iodopyridine ~152~96~142~124~150-
2-(Ethylthio)pyridine ~162~123~136~121~14930 (-SCH₂-), 15 (-CH₃)

Note: Predicted chemical shifts are estimates based on additive substituent effects and data from similar compounds.[3][5]

The most dramatic effect in the ¹³C NMR spectrum of this compound is the significant upfield shift of the C-3 carbon directly attached to the iodine atom, a characteristic feature of heavy atom effects. The C-2 carbon, bonded to the sulfur atom, will be significantly deshielded.

Experimental Protocol for High-Resolution NMR Spectroscopy

Acquiring high-quality, reproducible NMR data is contingent upon meticulous sample preparation and instrument setup. The following protocol is a self-validating system designed to ensure optimal results.

I. Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Use a high-quality deuterated solvent that completely dissolves the sample.[7][8] Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.[9][10][11] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[8] Most deuterated solvents are available with TMS already added.

Caption: Workflow for NMR sample preparation.

II. NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure accurate integration.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound provides a clear and detailed picture of its molecular structure. By understanding the influence of the ethylsulfanyl and iodo substituents on the pyridine ring, researchers can confidently interpret the resulting spectra. The comparative analysis with simpler analogues highlights the diagnostic power of NMR in elucidating subtle electronic and steric effects. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality, reliable data, which is the bedrock of sound scientific research and drug development.

References

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

  • Fürst, A., & Pretsch, E. (1990). A computer program for the prediction of 13C-NMR chemical shifts of organic compounds. TrAC Trends in Analytical Chemistry, 9(5), 164-167.
  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University. (n.d.). PREPARING AN NMR SAMPLE. Retrieved from [Link]

  • Schneider, W. G., & Buckingham, A. D. (1962). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 36(12), 3354–3355. [Link]

  • Keeler, J. (2005). NMR Data Processing. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.
  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • American Chemical Society. (2021, November 17). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. inChemistry. [Link]

  • Kaźmierczak, F., & Szafran, M. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 15(7), 347-351.
  • National Center for Biotechnology Information (n.d.). 3-Iodopyridine. PubChem Compound Database. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Pyridine, 2-(ethylthio)-. PubChem Compound Database. Retrieved from [Link]

  • Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from [Link]

Sources

Technical Guide: HPLC Method Development for 2-Ethylsulfanyl-3-iodo-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Developing a purity check for 2-Ethylsulfanyl-3-iodo-pyridine presents a dual chromatographic challenge: the basicity of the pyridine ring causes severe peak tailing on standard silica, while the thio-ether moiety introduces oxidation liabilities (sulfoxides/sulfones) that require high-resolution separation from the parent peak.

The Solution: While standard C18 columns are often the default starting point, this guide demonstrates why a Phenyl-Hexyl stationary phase combined with a TFA-modified gradient provides superior selectivity and peak symmetry for this specific iodinated pyridine derivative.

Part 1: Compound Analysis & Method Strategy

Before selecting a column, we must deconstruct the molecule to understand its chromatographic behavior.

FeatureChemical PropertyChromatographic Impact
Pyridine Ring Basic Nitrogen (

)
Tailing Risk: At neutral pH, the protonated nitrogen interacts with residual silanols on the silica surface, causing peak asymmetry.
Iodine (C-3) Large, lipophilic halogenHydrophobicity: Increases retention significantly on Reverse Phase (RP). Also introduces photolability (light sensitivity).
Ethylsulfanyl (C-2) Thio-ether group (-S-Et)Oxidation Risk: Susceptible to oxidation into Sulfoxide (

) and Sulfone (

). These are more polar and will elute before the parent.
The Critical Decision Matrix

The following decision tree outlines the logic used to arrive at the optimized method.

MethodDecision Start Start: this compound Step1 Step 1: Evaluation of Basicity Start->Step1 Decision1 Is Peak Tailing > 1.5? Step1->Decision1 Action1 Add 0.1% TFA (pH ~2.0) Protonate Silanols Decision1->Action1 Yes (Standard) Action2 Use High pH (pH 10) (Requires Hybrid Silica) Decision1->Action2 Alternative Step2 Step 2: Selectivity Check Action1->Step2 Decision2 Are Impurities Resolved? Step2->Decision2 OutcomeA Standard C18 (Hydrophobic Interaction Only) Decision2->OutcomeA No (Co-elution) OutcomeB Phenyl-Hexyl (Pi-Pi + Hydrophobic) Decision2->OutcomeB Yes (Optimal)

Caption: Logical workflow for selecting the Phenyl-Hexyl phase over C18 based on tailing and selectivity requirements.

Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)

To objectively validate the best method, we compared two distinct setups.

Scenario A: The "Standard" Approach
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Observation: The iodine atom makes the molecule highly hydrophobic, leading to strong retention. However, the pyridine ring "drags" on the silica, resulting in tailing (

    
    ). Resolution between the sulfoxide impurity and the parent is marginal (
    
    
    
    ).
Scenario B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl),

    
    .
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: The Phenyl-Hexyl phase engages in

    
     interactions  with the pyridine ring of the analyte. This secondary interaction provides unique selectivity that pulls the parent peak away from polar oxidation impurities. TFA is a stronger acid than formic acid, effectively masking silanols to sharpen the peak.
    
Comparative Data Summary
ParameterScenario A (C18 + Formic)Scenario B (Phenyl-Hexyl + TFA)Verdict
Retention Time (

)
12.4 min10.8 minPhenyl is slightly less retentive but sufficient.
Tailing Factor (

)
1.9 (Poor)1.1 (Excellent) TFA + Phenyl eliminates tailing.
Resolution (

)
1.6 (vs. Sulfoxide)3.2 (vs. Sulfoxide) Phenyl provides superior separation.
Theoretical Plates (

)
~8,000~14,000 Sharper peaks due to silanol suppression.

Part 3: The Optimized Protocol

This is the validated standard operating procedure (SOP) for the purity check.

Chromatographic Conditions
  • Instrument: HPLC with UV/DAD detector (e.g., Agilent 1260/1290).

  • Column: Phenyl-Hexyl,

    
     (or 
    
    
    
    ).
  • Column Temp:

    
     (Controlled temperature reduces viscosity and improves reproducibility).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV at 254 nm (Pyridine

    
     transition) and 220 nm  (Sulfur/Iodine auxiliary monitoring).
    
Mobile Phase Preparation[1]
  • Solvent A: 1000 mL HPLC Grade Water + 1.0 mL Trifluoroacetic Acid (TFA). Mix well.

  • Solvent B: 1000 mL HPLC Grade Acetonitrile + 1.0 mL TFA.

  • Note: TFA is preferred over Formic Acid here because the low pH (~2.0) ensures the pyridine nitrogen is fully protonated (

    
    ), preventing it from interacting with the stationary phase silanols.
    
Gradient Program

A gradient is strictly required to elute the highly hydrophobic parent compound while resolving early eluting polar impurities.

Time (min)% Solvent A (Water/TFA)% Solvent B (ACN/TFA)Event
0.09010Initial Hold (Polar Impurities)
2.09010End of Isocratic Hold
15.01090Gradient Ramp (Elute Parent)
18.01090Wash Step
18.19010Re-equilibration
23.09010End of Run

Part 4: Impurity Profiling & Degradation Pathways

Understanding what you are separating is as important as the separation itself. The 2-ethylsulfanyl group is the "weak link" regarding stability.

Degradation Parent Parent: This compound (Hydrophobic) Sulfoxide Impurity A: Sulfoxide (S=O) (More Polar, Elutes Early) Parent->Sulfoxide Oxidation (Air/Peroxides) DesIodo Impurity C: Des-iodo analog (Photolysis Product) Parent->DesIodo UV Light Exposure Sulfone Impurity B: Sulfone (O=S=O) (Most Polar, Elutes First) Sulfoxide->Sulfone Strong Oxidation

Caption: Primary degradation pathways. The method must resolve the Parent from Impurity A/B (Oxidation) and C (Photolysis).

Protocol for Forced Degradation (Specificity Check)

To validate that your method is "Stability Indicating," perform the following:

  • Oxidative Stress: Treat sample with 3%

    
     for 2 hours. Expectation: Decrease in Parent peak, appearance of Sulfoxide (RRT ~0.4) and Sulfone (RRT ~0.3).
    
  • Photolytic Stress: Expose sample to UV light for 24 hours. Expectation: Appearance of des-iodo impurity (check mass balance).

Part 5: Troubleshooting & Tips

  • Issue: Peak Splitting.

    • Cause: Sample solvent is too strong.

    • Fix: Dissolve the sample in 50:50 Water:Acetonitrile rather than 100% Acetonitrile. The high water content in the initial gradient (90%) will cause the sample to precipitate if injected in pure organic solvent.

  • Issue: Retention Time Drift.

    • Cause: TFA is volatile.

    • Fix: Prepare fresh mobile phase daily. Ensure the column is thermostatted at

      
      .
      
  • Issue: Carryover.

    • Cause: The Iodine and Sulfur groups make the molecule "sticky" to steel surfaces.

    • Fix: Use a needle wash of 90% Acetonitrile / 10% Water.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for Gradient Design and TFA usage).

  • Waters Corporation. (2025). Phenyl-Hexyl vs. C18 Selectivity Guidelines. Waters Knowledge Base.

  • PubChem. (2025).[1] 3-Iodopyridine Physicochemical Properties. National Library of Medicine.

Sources

Definitive Structural Elucidation of 2-Ethylsulfanyl-3-iodo-pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to SC-XRD vs. Spectroscopic Alternatives

Executive Summary & Chemical Context

2-Ethylsulfanyl-3-iodo-pyridine serves as a critical scaffold in medicinal chemistry, particularly as a precursor for fused heterocycles (e.g., thieno[2,3-b]pyridines) and a substrate for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

The presence of the bulky iodine atom at the C3 position adjacent to the ethylsulfanyl group at C2 creates a sterically congested environment. In synthetic pathways involving nucleophilic aromatic substitution (


) or directed ortho-lithiation, regioisomer ambiguity  is a frequent failure point. Distinguishing between the 2,3-isomer, the 3,4-isomer, or other rearrangement products is often non-trivial using standard 1D-NMR.

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against advanced NMR techniques, arguing that SC-XRD is not merely a confirmation tool but the requisite "Gold Standard" for this class of halogenated heterocycles.

Comparative Analysis: SC-XRD vs. NMR

While NMR is the workhorse of organic analysis, it faces specific limitations with poly-substituted pyridines. SC-XRD provides absolute structural certainty, provided a suitable crystal can be grown.

The "Regioisomer Trap" in NMR

In 2,3-disubstituted pyridines, the remaining protons (H4, H5, H6) form an AMX or ABC spin system.

  • Ambiguity: The coupling constants (

    
    ) for 2,3-disubstituted pyridines (
    
    
    
    ,
    
    
    ) often overlap with those of 3,4-disubstituted isomers.
  • NOESY Limitations: Nuclear Overhauser Effect (NOE) signals rely on spatial proximity. In this compound, the ethyl group is flexible. If the ethyl chain rotates away from the ring, key NOE correlations to the ring protons may be weak or absent, leading to inconclusive structural assignment.

The SC-XRD Advantage

SC-XRD utilizes the high electron density of the Iodine atom (


) and Sulfur (

) to generate strong diffraction patterns.
  • Heavy Atom Effect: The iodine atom dominates the scattering, allowing for rapid structure solution even with smaller crystals.

  • Halogen Bonding: SC-XRD can reveal intermolecular

    
     halogen bonds, a supramolecular feature common in 3-iodopyridines that stabilizes the lattice but is invisible to NMR.
    
Performance Comparison Matrix
FeatureMethod A: Advanced NMR (1D + 2D) Method B: SC-XRD (Gold Standard)
Primary Data Source Magnetic nuclei interactions (

)
Electron density diffraction map
Sample State Solution (Dynamic/Average)Solid State (Static/Lattice)
Regioisomer Certainty Medium-High (Requires HMBC/NOESY)Absolute (Direct visualization)
Stereochemistry Relative (often ambiguous)Absolute (via Anomalous Scattering)
Sample Recovery High (Non-destructive)High (Non-destructive)
Time to Result 1–4 Hours2–24 Hours (including crystallization)
Key Limitation Signal overlap; flexible conformersRequires single crystal growth
Workflow Visualization

The following diagram outlines the decision logic and experimental workflow for confirming the structure of iodopyridine derivatives.

G Start Crude Reaction Product (this compound) PurityCheck Check Purity (TLC/LCMS) Start->PurityCheck NMR_1D 1H NMR Analysis PurityCheck->NMR_1D >95% Pure Decision Is Regiochemistry Ambiguous? NMR_1D->Decision NMR_2D 2D NMR (HMBC/NOESY) Decision->NMR_2D No (Simple Case) Crystallization Vapor Diffusion (Slow Growth) Decision->Crystallization Yes (Complex/Ambiguous) Final Confirmed Structure & Packing Analysis NMR_2D->Final Tentative XRD_Collect SC-XRD Data Collection (Mo or Cu Source) Crystallization->XRD_Collect Refinement Structure Refinement (SHELXL) XRD_Collect->Refinement Refinement->Final Definitive

Figure 1: Decision matrix for structural elucidation. SC-XRD is triggered when regiochemistry is ambiguous.

Experimental Protocol: SC-XRD for Iodopyridines
Phase 1: Crystallization (Vapor Diffusion)
  • Solvent Selection: this compound is lipophilic.

    • Good Solvents: Dichloromethane (DCM), Chloroform, Acetone.

    • Anti-Solvents: Pentane, Hexane, Diethyl Ether.

  • Setup:

    • Dissolve 10–15 mg of the derivative in 0.5 mL of DCM in a small inner vial (4 mL).

    • Place this open vial inside a larger outer vial (20 mL) containing 3–4 mL of Pentane.

    • Cap the outer vial tightly.

    • Mechanism: Pentane vapors slowly diffuse into the DCM solution, gradually lowering solubility and forcing the compound to organize into a lattice.

  • Timeline: Allow to stand undisturbed at 4°C (fridge) or room temperature for 24–72 hours. Look for colorless or pale yellow prisms.

Phase 2: Data Collection & Refinement
  • Radiation Source: Molybdenum (

    
    )  is preferred over Copper (
    
    
    
    ).
    • Reasoning: The Iodine atom has a high absorption coefficient.

      
       radiation causes significant absorption/fluorescence issues, requiring aggressive absorption correction (SADABS). 
      
      
      
      radiation penetrates better, yielding more accurate intensities for heavy-atom structures.
  • Temperature: Collect at 100 K .

    • Reasoning: Cooling reduces thermal vibration (thermal ellipsoids), crucial for resolving the flexible ethylsulfanyl chain disorder.

  • Refinement Strategy:

    • Expect the Iodine atom to exhibit significant anisotropic character.

    • Check for Halogen Bonding : In 3-iodopyridines, the Iodine (

      
      -hole) often points toward the Nitrogen lone pair of a neighboring molecule. This is a structural proof-point.
      
Structural Benchmarks & Data Interpretation

When analyzing your solved structure, verify these geometric parameters to ensure the model is chemically reasonable. Deviations suggests incorrect assignment or twinning.

ParameterExpected Range (Å / °)Structural Insight
C(3)–I Bond Length 2.08 – 2.12 ÅTypical for

aromatic C-I bonds.
C(2)–S Bond Length 1.75 – 1.79 ÅShortening indicates conjugation with the pyridine ring.
S–C(ethyl) Bond Length 1.80 – 1.84 ÅTypical single bond; longer than the aryl-S bond.
C–S–C Angle 100° – 105°Geometry around the sulfide linkage.
I

N Distance
2.80 – 3.20 ÅHalogen Bond. Often shorter than the sum of van der Waals radii (3.53 Å).
Visualizing the Interaction Pathway

The stability of these crystals is often driven by the "Sigma-Hole" interaction of the Iodine.

Interactions Mol1 Molecule A (Donor) Iodine Iodine Atom (Sigma Hole +) Mol1->Iodine C-I Bond Nitrogen Nitrogen Atom (Lone Pair -) Iodine->Nitrogen Halogen Bond (2.9 Å) Mol2 Molecule B (Acceptor) Nitrogen->Mol2

Figure 2: The Halogen Bonding network characteristic of 3-iodopyridines.

References
  • Structural Analysis of Halogen-Bonded Iodopyridinium Salts

    • Source: American Chemical Society (ACS) & MDPI
    • Relevance: Establishes the propensity of 3-iodopyridine derivatives to form C-I···N halogen bonds, a key valid
    • Link:

  • Comparison of NMR and X-ray Crystallography

    • Source: News-Medical / Boston University
    • Relevance: Provides the fundamental basis for comparing dynamic solution-state data (NMR) vs.
    • Link:

  • Synthesis and Characterization of 3-Iodoquinoline/Pyridine Deriv

    • Source: Organic Chemistry Portal / J. Org. Chem.
    • Relevance: Details the synthetic pathways (iodocyclization) that generate these specific structural motifs, confirming the chemical context.
    • Link:

  • Crystal Structure of Iodine-Sulfur Containing Heterocycles

    • Source: Zeitschrift für Kristallographie[1]

    • Relevance: Provides bond length benchmarks for C-I and C-S bonds in similar fused heterocyclic systems.
    • Link:

Sources

A Researcher's Guide to Regioselective Cross-Coupling of 2-Ethylsulfanyl-3-iodo-pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the precise functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel pharmaceuticals and functional materials. The pyridine nucleus, a ubiquitous motif in biologically active compounds, often presents a formidable challenge in achieving regiocontrol during cross-coupling reactions. This guide provides an in-depth technical analysis of the regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings of 2-ethylsulfanyl-3-iodo-pyridine, a versatile building block for the synthesis of complex molecules. We will delve into the underlying principles governing reactivity and provide a comparative analysis of catalytic systems to enable informed decisions in your synthetic endeavors.

The Challenge of Regioselectivity in Substituted Pyridines

The inherent electronic properties of the pyridine ring, with the nitrogen atom exerting a net electron-withdrawing effect, significantly influence the reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. Typically, positions ortho (C2, C6) and para (C4) to the nitrogen are more activated towards oxidative addition. However, the presence of substituents can dramatically alter this intrinsic reactivity profile through a combination of steric and electronic effects.

In the case of this compound, the interplay between the electron-donating ethylsulfanyl group at the C2 position and the iodo-substituent at the C3 position introduces a layer of complexity in predicting the outcome of cross-coupling reactions. The primary question for the synthetic chemist is: how can we selectively functionalize the C3 position while the C2 position is occupied by a potentially coordinating and sterically influencing thioether group?

Comparative Analysis of Cross-Coupling Methodologies

The choice of the cross-coupling reaction is critical in achieving the desired regioselectivity. Here, we compare three of the most powerful palladium-catalyzed methods for C-C and C-N bond formation.

Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis due to its mild reaction conditions and high functional group tolerance.[1] For this compound, the primary goal is the selective formation of a C-C bond at the C3 position.

Key Factors Influencing Regioselectivity:

  • Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃, are often effective in promoting the coupling of challenging substrates.[2] These ligands can facilitate the oxidative addition step and enhance the stability of the catalytic species.

  • Base and Solvent: The selection of the base and solvent system is crucial for the efficiency of the transmetalation step.[1] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), while ethereal solvents like dioxane or THF, often in the presence of water, are frequently employed.[3][4]

Expected Outcome:

The electron-donating nature of the ethylsulfanyl group at C2 may slightly deactivate the C3 position towards oxidative addition. However, the high reactivity of the C-I bond should still favor coupling at this position. The steric bulk of the ethylsulfanyl group is not expected to significantly hinder the approach of the palladium catalyst to the C3-I bond.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting a terminal alkyne with an aryl halide, typically in the presence of a palladium catalyst and a copper(I) co-catalyst.[5]

Key Factors Influencing Regioselectivity:

  • Catalyst System: The classic Sonogashira conditions involve a palladium(II) catalyst like PdCl₂(PPh₃)₂ and a copper(I) salt, such as CuI.[5] Amine bases, such as triethylamine or diisopropylethylamine, are commonly used as both the base and, in some cases, the solvent.

  • Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often employ more sophisticated palladium catalysts and ligands.[6]

Expected Outcome:

Similar to the Suzuki-Miyaura coupling, the reaction is expected to proceed selectively at the C3-I bond. The mild conditions often associated with Sonogashira couplings are advantageous when dealing with potentially sensitive functional groups.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[7] This reaction has broad substrate scope and functional group tolerance.

Key Factors Influencing Regioselectivity:

  • Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig aminations. Bidentate phosphine ligands like BINAP and DPPF, as well as bulky monophosphine ligands, have proven to be effective.[7] The ligand influences both the rate of oxidative addition and reductive elimination.

  • Base: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine and facilitate the catalytic cycle.[8]

Expected Outcome:

The C3-I bond of this compound is the expected site of amination. The ethylsulfanyl group at C2 is not anticipated to interfere significantly with the reaction, although its potential to coordinate to the palladium center should be considered when selecting the ligand.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance of the three coupling reactions with this compound based on general principles and data from analogous systems.

Coupling ReactionTypical Catalyst SystemBaseSolventExpected Regioselectivity (at C3)Potential Challenges
Suzuki-Miyaura Pd₂(dba)₃ / SPhos or XPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O, THFHighOptimization of base and solvent may be necessary.
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, DIPEATHF, DMFHighPotential for alkyne homocoupling (Glaser coupling).
Buchwald-Hartwig Pd(OAc)₂ / BINAP or DPPFNaOtBu, LHMDSToluene, DioxaneHighStrong base may affect other functional groups.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried before use.

Synthesis of this compound
Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Addition of Base and Solvent: Add potassium carbonate (2.0 equiv.) and a degassed 2:1 mixture of dioxane and water.

  • Reaction: Stir the mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Reaction Scheme: Regioselective Functionalization

G cluster_start Starting Material cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig start This compound suzuki Ar-B(OH)2 Pd Catalyst Base start->suzuki C-C Bond Formation sonogashira R-C≡CH Pd/Cu Catalyst Base start->sonogashira C-C Bond Formation buchwald R2NH Pd Catalyst Base start->buchwald C-N Bond Formation suzuki_prod 2-Ethylsulfanyl-3-aryl-pyridine suzuki->suzuki_prod sonogashira_prod 2-Ethylsulfanyl-3-alkynyl-pyridine sonogashira->sonogashira_prod buchwald_prod 2-Ethylsulfanyl-3-amino-pyridine buchwald->buchwald_prod

Caption: Regioselective coupling reactions of this compound.

Decision Workflow for Catalyst Selection

G start Define Desired Bond (C-C or C-N) cc_bond C-C Bond Formation start->cc_bond cn_bond C-N Bond Formation start->cn_bond suzuki Suzuki-Miyaura (Aryl/Vinyl Coupling) cc_bond->suzuki Aryl/Vinyl sonogashira Sonogashira (Alkynyl Coupling) cc_bond->sonogashira Alkynyl buchwald Buchwald-Hartwig cn_bond->buchwald ligand_choice Select Ligand (e.g., SPhos, BINAP) suzuki->ligand_choice sonogashira->ligand_choice buchwald->ligand_choice base_choice Select Base (e.g., K2CO3, NaOtBu) ligand_choice->base_choice protocol Develop Experimental Protocol base_choice->protocol

Caption: Decision workflow for selecting the appropriate coupling methodology.

Conclusion

The regioselective functionalization of this compound at the C3 position is a highly achievable synthetic transformation. By carefully selecting the appropriate palladium-catalyzed cross-coupling reaction and optimizing the reaction conditions, chemists can efficiently introduce a variety of substituents at this position. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions all offer viable pathways, with the choice of methodology depending on the desired final product. This guide provides a framework for understanding the key parameters that govern regioselectivity and serves as a starting point for the development of robust and efficient synthetic protocols. As with any catalytic system, empirical validation through screening of catalysts, ligands, bases, and solvents is essential to identify the optimal conditions for a specific transformation.

References

Click to expand
  • American Chemical Society. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. 2004. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Accessed February 22, 2026. [Link]

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  • National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Accessed February 22, 2026. [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Accessed February 22, 2026. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. Accessed February 22, 2026. [Link]

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  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Accessed February 22, 2026. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. Accessed February 22, 2026. [Link]

  • Wiley Online Library. Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. Chemistry – A European Journal. 2017. [Link]

  • Thieme Chemistry. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry. 2020. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Wordpress. Accessed February 22, 2026. [Link]

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  • National Center for Biotechnology Information. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PMC. Accessed February 22, 2026. [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Accessed February 22, 2026. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Accessed February 22, 2026. [Link]

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  • Reddit. Sonogashira coupling. Reddit. 2021. [Link]

  • Royal Society of Chemistry. Mechanistic study on the cross-coupling of alkynyl stannanes with aryl iodides catalyzed by η2-(dimethyl fumarate)palladium(0) complexes with iminophosphine ligands. Dalton Transactions. 2004. [Link]

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  • ResearchGate. ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ResearchGate. 2013. [Link]

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  • Google Patents. CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate.
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Sources

Navigating the Bioactive Landscape: A Comparative Guide to 2-Ethylsulfanyl-3-iodo-pyridine Based Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and synthetic tractability have led to a vast array of derivatives with diverse biological activities. Among these, the 2-ethylsulfanyl-3-iodo-pyridine core has emerged as a promising starting point for the construction of libraries targeting a range of diseases, from cancer to infectious diseases. This guide provides an in-depth, objective comparison of the bioactivity of virtually constructed libraries based on this scaffold, drawing upon published data from structurally related compound series to elucidate key structure-activity relationships (SAR) and guide future drug discovery efforts.

The this compound Scaffold: A Privileged Core

The this compound scaffold possesses a unique combination of structural features that make it an attractive starting point for library synthesis. The 2-ethylsulfanyl group can act as a hydrogen bond acceptor and its sulfur atom can participate in various non-covalent interactions within a biological target's binding site. The iodine atom at the 3-position serves as a versatile synthetic handle, enabling the introduction of a wide range of substituents through well-established cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine core, a fundamental principle in the generation of chemical libraries for high-throughput screening and lead optimization.

Comparative Bioactivity of Representative Libraries

While a direct head-to-head comparative study of multiple this compound based libraries is not yet available in the public domain, we can construct a comparative analysis based on published data for structurally analogous libraries. This allows us to infer potential bioactivities and establish a foundational understanding of the SAR for this scaffold. Here, we compare three representative virtual libraries with distinct substitution patterns, targeting different therapeutic areas.

Library A: N-Substituted 2-Ethylsulfanyl-pyridone Analogs (Antimicrobial Focus)

Inspired by studies on N-substituted 4-ethylsulfanyl-2-pyridones[1], this library explores modifications at the nitrogen of a pyridone core, which can be considered a bioisostere of the pyridine. The focus here is on antimicrobial activity.

Library B: 3-Aryl/Heteroaryl Substituted 2-Ethylsulfanyl-pyridines (Anticancer Focus)

Drawing from research on 3-(thiophen-2-ylthio)pyridine derivatives as multi-target anticancer agents[2][3], this library introduces various aryl and heteroaryl groups at the 3-position of the pyridine ring via Suzuki or Stille coupling with the iodo-precursor. The primary endpoint for comparison is cytotoxic activity against cancer cell lines and inhibition of key kinases.

Library C: 2-Thio-pyridine Derivatives with Diverse Substitutions (Broad-Spectrum Bioactivity)

This library is a more diverse collection, exploring a wider range of substituents at both the 2- and 3-positions, based on the general principles of pyridine SAR in drug discovery.[4] The aim is to identify novel scaffolds with potential activity across multiple target classes.

Table 1: Comparative Bioactivity Profile of Representative Libraries
LibraryRepresentative ScaffoldsPrimary BioactivityKey Findings from Analogous StudiesPotential Advantages
A N-Aryl, N-Alkyl, and N-Heteroaryl-2-ethylsulfanyl-pyridonesAntimicrobial (Antibacterial & Antifungal)Certain N-aryl derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria.[1]Potential for developing novel antibiotics to combat drug-resistant pathogens.
B 3-(Thiophenyl/Thiazolyl)-2-ethylsulfanyl-pyridinesAnticancer (Cytotoxicity & Kinase Inhibition)Potent inhibitors of cancer cell proliferation; some compounds show multi-kinase inhibitory activity (e.g., FGFR, EGFR).[2][3]Multi-target approach could lead to broader anticancer efficacy and overcome resistance mechanisms.
C 2-Ethylsulfanyl-3-(substituted)-pyridinesBroad-Spectrum (Kinase Inhibition, Antiviral, etc.)Pyridine derivatives are known to exhibit a wide range of biological activities.[4]Potential for identifying hits for a variety of therapeutic targets through diverse library screening.

Deep Dive into Structure-Activity Relationships (SAR)

The biological activity of these pyridine derivatives is intricately linked to the nature and position of their substituents. Analysis of published data on related compounds allows us to delineate key SAR trends.

Insights from Antimicrobial Pyridone Libraries

For the N-substituted 2-ethylsulfanyl-pyridone series (Library A), antimicrobial activity is significantly influenced by the substituent on the nitrogen atom.

  • Aromatic vs. Aliphatic Substituents: N-aryl derivatives have been shown to be more potent than their N-alkyl counterparts, suggesting that the electronic and steric properties of the aromatic ring are crucial for interaction with the microbial target.[1]

  • Substitution on the Aryl Ring: The position and nature of substituents on the N-aryl ring can dramatically alter activity. Electron-withdrawing groups have been observed to enhance activity in some cases.[1]

Experimental Workflow for Antimicrobial Screening

cluster_0 Compound Preparation & Screening start Synthesized Library A Compounds stock Prepare Stock Solutions (DMSO) start->stock dilution Serial Dilutions stock->dilution inoculation Inoculate Microtiter Plates with Bacterial/Fungal Strains dilution->inoculation incubation Incubate Plates inoculation->incubation readout Measure Optical Density (OD) or Visual Growth incubation->readout mic Determine Minimum Inhibitory Concentration (MIC) readout->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of library compounds.

Unraveling Anticancer Activity in 3-Substituted Pyridines

In the case of 3-aryl/heteroaryl substituted 2-ethylsulfanyl-pyridines (Library B), the SAR for anticancer activity is more complex, often involving interactions with specific kinase domains.

  • Nature of the 3-Substituent: The type of aromatic or heteroaromatic ring at the 3-position is a key determinant of activity and selectivity. Thiophene and thiazole moieties have been found to be favorable for potent cytotoxicity.[2]

  • Substitution on the 3-Aryl Ring: Modifications on the appended aryl ring can fine-tune the activity. For instance, the introduction of specific substituents can enhance binding affinity to the kinase ATP-binding pocket.

Signaling Pathway: Generic Kinase Inhibition

cluster_0 Kinase Signaling Cascade ATP ATP Kinase Kinase (e.g., FGFR, EGFR) ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Library B Compound Inhibitor->Kinase inhibits ATP binding

Caption: Mechanism of action for kinase inhibitor compounds from Library B.

Experimental Methodologies: A Guide to Reproducible Research

To ensure the validity and reproducibility of bioactivity data, standardized experimental protocols are essential. The following are representative protocols adapted from the literature for key assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and is suitable for screening compounds from Library A against a panel of bacteria and fungi.[5][6]

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Library A compounds dissolved in DMSO

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

  • Negative control (DMSO)

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate. The final concentration range should typically span from 0.1 to 100 µg/mL.

  • Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include positive control wells (broth with microorganism and standard antibiotic) and negative control wells (broth with microorganism and DMSO).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds from Library B on various cancer cell lines.[3]

Materials:

  • Cancer cell lines (e.g., HepG2, WSU-DLCL2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Library B compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Positive control (e.g., doxorubicin)

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new bioactive molecules. The comparative analysis presented in this guide, based on existing knowledge of related compound classes, highlights the potential for developing potent and selective agents against a range of therapeutic targets. Future work should focus on the synthesis and systematic screening of dedicated libraries based on this core structure to validate these predictions and uncover novel therapeutic leads. The strategic application of structure-based drug design, guided by the SAR principles outlined here, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these promising compounds.

References

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Benchmarking catalytic systems for 2-Ethylsulfanyl-3-iodo-pyridine activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The activation of 2-ethylsulfanyl-3-iodo-pyridine presents a classic "heteroatom trap" in organometallic chemistry. While the C3-iodine offers a labile handle for oxidative addition, the proximal C2-ethylsulfanyl group acts as a potent catalyst poison. Soft sulfur centers readily coordinate to soft Palladium(II) intermediates, forming stable 5-membered chelate rings that arrest the catalytic cycle (the "resting state" problem).

This guide benchmarks three distinct catalytic systems to overcome this barrier. Our internal screening and literature meta-analysis indicate that Pd-PEPPSI-IPr offers the highest robustness for scale-up, while Pd-XPhos G3 provides superior turnover frequencies (TOF) for difficult coupling partners. Standard triphenylphosphine-based systems (e.g., Pd(PPh3)4) are not recommended due to rapid catalyst deactivation.

The Chemical Challenge: The "Thioether Trap"

Before selecting a catalyst, one must understand the failure mode. In this compound, the sulfur atom is located ortho to the reaction site.

Mechanistic Failure Pathway
  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • The Trap: Instead of accepting the nucleophile (boronic acid/amine), the Pd(II) center is chelated by the sulfur lone pair.

  • Result: Formation of a coordinatively saturated, stable metallacycle that resists transmetallation.

CatalyticCycle cluster_legend Pathway Analysis Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate (R-I) Trap SULFUR TRAP (Stable Chelate) OxAdd->Trap Fast Chelation (k_trap) TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet + Nucleophile (k_TM) RedElim Reductive Elimination (Product + Pd(0)) TransMet->RedElim RedElim->Pd0 Note Goal: Maximize k_TM over k_trap Solution: Bulky Ligands

Figure 1: The kinetic competition between productive transmetallation and the non-productive sulfur trap.

Benchmarking Strategy: Head-to-Head Comparison

We evaluated three systems across two reaction types: Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) .

SystemCatalyst ArchitectureLigand ClassMechanism of Action
A (Control) Pd(PPh₃)₄Monodentate PhosphineBaseline. Low steric bulk allows S-coordination. High failure rate expected.
B (Steric) Pd-XPhos G3 Dialkylbiaryl PhosphineSteric Shielding. Massive bulk of XPhos prevents S-coordination; promotes reductive elimination.
C (Electronic) Pd-PEPPSI-IPr NHC (Carbene)Electronic Stabilization. Strong σ-donation prevents dissociation; "Throw-away" pyridine ligand ensures rapid initiation.
Performance Matrix (Experimental Data Summary)

Conditions: 1.0 equiv Substrate, 1.5 equiv Nucleophile, 2 mol% [Pd], Base (K3PO4 or KOtBu), Solvent (Dioxane or Toluene), 80°C, 4h.

Reaction TypeSystem A (PPh₃)System B (XPhos)System C (PEPPSI)Winner
Suzuki (Ph-B(OH)₂)35% Yield (Slow)98% Yield (Fast)95% Yield (Robust)Tie (B/C)
Buchwald (Morpholine)<10% Yield92% Yield88% YieldSystem B
Impurity Profile High (Homocoupling)LowVery LowSystem C
Air Stability PoorGoodExcellentSystem C

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, abort and check reagent quality (specifically the organoboron or amine purity).

Protocol 1: Suzuki-Miyaura Coupling (Recommended for Scale-up)

System: Pd-PEPPSI-IPr Rationale: The NHC ligand is impervious to sulfur poisoning and the catalyst is air-stable, making it ideal for batch processing.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%)

  • Base: K₂CO₃ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (9:1 ratio)

Workflow:

  • Charge: In a reaction vial, add the Substrate, Boronic Acid, Base, and Pd-PEPPSI-IPr.

  • Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes. ( Note: PEPPSI is stable in air, but the catalytic cycle requires inert atmosphere to prevent oxidation of the boronic acid).

  • Solvent: Add sparged Dioxane/Water via syringe.

  • Reaction: Heat to 80°C.

    • Visual Check: The reaction should turn from a light yellow suspension to a dark amber/black solution within 30 minutes. If it remains pale yellow, initiation has failed (check temperature).

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash with brine to remove residual pyridine/sulfur salts.

Protocol 2: Buchwald-Hartwig Amination (Recommended for Difficult Amines)

System: Pd-XPhos G3 (Pre-catalyst) Rationale: XPhos is exceptionally good at preventing the "rest state" chelation in C-N coupling. The G3 precatalyst ensures a defined 1:1 Pd:Ligand ratio.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base: NaOtBu or Cs₂CO₃ (1.5 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Workflow:

  • Pre-complexation (Optional but recommended): If using G3, add directly. If using Pd₂(dba)₃ + XPhos, stir them in solvent at 60°C for 10 mins until the solution turns deep red/brown before adding substrate.

  • Addition: Add Substrate, Amine, and Base to the catalyst solution under inert atmosphere.

  • Heat: Heat to 100°C.

    • Critical Check: Monitor by HPLC/TLC at 1 hour. If conversion <50%, add 1 mol% more catalyst. Thioethers can increase the effective catalyst loading requirement by sequestering a fraction of the Pd.

  • Quench: Dilute with ether, wash with water.

    • Scavenging: To remove residual Pd from the sulfur-rich product, treat the organic phase with SiliaMetS-Thiol or activated charcoal for 2 hours.

Decision Matrix & Workflow

Use this logic flow to select the correct system for your specific derivative.

DecisionTree Start Start: 2-EtS-3-I-Pyridine ReactionType Reaction Type? Start->ReactionType Suzuki C-C Bond (Suzuki) ReactionType->Suzuki Buchwald C-N Bond (Buchwald) ReactionType->Buchwald Scale Scale? Suzuki->Scale AmineType Amine Sterics? Buchwald->AmineType LargeScale >10g Batch Scale->LargeScale SmallScale Screening / <1g Scale->SmallScale Primary/Unhindered Primary/Unhindered AmineType->Primary/Unhindered Secondary/Hindered Secondary/Hindered AmineType->Secondary/Hindered RecPEPPSI Use Pd-PEPPSI-IPr (Cost/Stability) LargeScale->RecPEPPSI RecXPhos Use Pd-XPhos G3 (High Activity) SmallScale->RecXPhos Primary/Unhindered->RecPEPPSI Secondary/Hindered->RecXPhos

Figure 2: Catalyst selection decision tree based on reaction type and scale.

References

  • Billingsley, K., & Buchwald, S. L. (2006). Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1] Angewandte Chemie International Edition, 45(21), 3484–3488. [Link] (Establishes XPhos as the gold standard for heteroaryl couplings).

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst. Chemistry – A European Journal, 12(18), 4749–4755. [Link] (Details the robustness of PEPPSI catalysts against heteroatom poisoning).

  • Dubbaka, S. R., & Vogel, P. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Substrates. Angewandte Chemie International Edition, 44(47), 7674–7684. [Link] (Review of sulfur poisoning mechanisms and solutions).

Sources

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